Tellimagrandin Ii
Description
isolated from Filipendula palmata; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGHAEBIBSEQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002061 | |
| Record name | Tellimagrandin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81571-72-4, 58970-75-5 | |
| Record name | Tellimagrandin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81571-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eugeniin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellimagrandin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellimagrandin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tellimagrandin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Tellimagrandin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of Tellimagrandin II, a prominent ellagitannin with significant biological activities. The synthesis of this complex natural product originates from primary metabolism and involves a series of enzymatic steps, culminating in the oxidative coupling of a key intermediate. This document outlines the core pathway, discusses the enzymes involved, and presents the information in a structured format for clarity and ease of comparison.
The Core Biosynthetic Pathway
The biosynthesis of this compound is intrinsically linked to the gallotannin pathway. The foundational steps involve the formation of a central intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose), from which this compound is derived through an intramolecular oxidative coupling reaction.
The pathway can be broadly divided into two major stages:
-
Formation of Pentagalloylglucose: This stage involves the sequential galloylation of a glucose core.
-
Oxidative Coupling to form this compound: This final step involves the formation of a carbon-carbon bond between two galloyl groups of pentagalloylglucose.
A schematic representation of the overall biosynthetic pathway is provided below.
Key Enzymes and Reactions
The biosynthesis of this compound is catalyzed by a series of specific enzymes. The primary classes of enzymes and their roles are detailed below.
| Enzyme Class | Specific Enzyme (Example) | Substrate(s) | Product | Reaction Type |
| Glucosyltransferase | UDP-glucose:gallate glucosyltransferase | UDP-glucose, Gallic acid | β-Glucogallin | Formation of the first galloyl ester bond with glucose. |
| Galloyltransferase | Gallate 1-O-galloyltransferase | β-Glucogallin, Gallic acid | 1,6-di-O-galloyl-β-D-glucose | Transfer of galloyl groups to the glucose core. |
| Galloyltransferase | - | di-, tri-, tetra-galloylated glucose | Pentagalloylglucose | Sequential galloylation of the glucose molecule. |
| Oxidase | Laccase | Pentagalloylglucose | This compound | Oxidative C-C coupling of two galloyl groups. |
Experimental Methodologies
The elucidation of the this compound biosynthetic pathway has been achieved through a combination of enzymatic assays and tracer studies. While specific, detailed protocols are often study-dependent, the general experimental workflows involve the following key steps.
Enzyme Extraction and Purification
A general workflow for the isolation and characterization of enzymes involved in the pathway is as follows:
Enzyme Assays
Enzyme activity is typically monitored by measuring the rate of product formation or substrate consumption. For example, the activity of laccase in the final step of this compound synthesis can be determined by monitoring the decrease in the concentration of pentagalloylglucose or the increase in this compound over time, often using High-Performance Liquid Chromatography (HPLC).
Tracer Studies
The use of radiolabeled precursors, such as ¹⁴C-labeled gallic acid or glucose, has been instrumental in tracing the incorporation of these molecules into the final structure of this compound and other gallotannins. By feeding plant tissues with these labeled compounds and analyzing the distribution of the radiolabel in the intermediates and final products, the sequence of the biosynthetic pathway can be determined.
Quantitative Data
| Parameter | Description | Example of Application |
| Km (Michaelis constant) | Substrate concentration at which the enzyme reaction rate is half of Vmax. It indicates the affinity of the enzyme for its substrate. | Determining the affinity of galloyltransferases for gallic acid and the growing galloylated glucose molecule. |
| Vmax (Maximum reaction velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Assessing the catalytic efficiency of laccase in the conversion of pentagalloylglucose to this compound. |
| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Comparing the catalytic efficiency of different enzyme isoforms. |
| kcat/Km | An measure of the overall catalytic efficiency of an enzyme. | Evaluating the substrate specificity of the enzymes in the pathway. |
| Product Yield (%) | The amount of product obtained relative to the theoretical maximum. | Quantifying the efficiency of in vitro synthesis of this compound using purified enzymes. |
Conclusion
The biosynthesis of this compound is a complex, multi-step process that is a testament to the intricate metabolic capabilities of plants. A thorough understanding of this pathway, from the initial incorporation of glucose and gallic acid to the final oxidative coupling, is crucial for the potential biotechnological production of this valuable compound. Further research into the specific kinetics and regulation of the enzymes involved will be key to unlocking the full potential of this compound in drug development and other applications.
Physical and chemical properties of Tellimagrandin II
An In-Depth Technical Guide to Tellimagrandin II: Physical, Chemical, and Biological Properties
Introduction
This compound is a dimeric ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including Rosa rugosa (rugosa rose), Liquidambar formosana (Formosan gum), and various species of Oenothera (evening primrose) and Eucalyptus. This complex natural product has garnered significant attention from the scientific community for its diverse and potent biological activities. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its therapeutic potential.
Physical and Chemical Properties
This compound is a large polyphenol with a complex structure. Its physical and chemical properties are summarized in the table below. While specific data for some properties like melting point and solubility are not consistently reported across the literature, the available information provides a foundational understanding of this compound.
| Property | Value | Source |
| Chemical Formula | C₇₈H₅₄O₅₂ | |
| Molecular Weight | 1871.2 g/mol | |
| CAS Number | 83860-39-1 | |
| Appearance | Amorphous powder | General knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO, and water. | General knowledge |
| UV max | 218, 275 nm (in Methanol) | General knowledge |
Nuclear Magnetic Resonance (NMR) Data:
The structural elucidation of this compound has been primarily accomplished through 1H and 13C NMR spectroscopy. The complex nature of the molecule results in a highly detailed spectrum.
-
¹H NMR: The proton NMR spectrum is characterized by a series of signals corresponding to the glucose core, the galloyl groups, and the hexahydroxydiphenoyl (HHDP) groups.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the anomeric carbons of the glucose unit and the carbonyl carbons of the ester groups.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug development.
Antioxidant Activity
This compound is a potent antioxidant. Its ability to scavenge free radicals is attributed to the numerous hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate the antioxidant activity of this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Serial dilutions of the this compound solution are made.
-
A fresh solution of DPPH in methanol is prepared.
-
An aliquot of each this compound dilution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.
Signaling Pathway: Inhibition of NF-κB
Caption: this compound inhibits the NF-κB pathway by preventing the activation of IKK.
Anticancer Activity
This compound has shown promising anticancer effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration. One of the key pathways targeted by this compound is the mTOR signaling pathway.
Signaling Pathway: Inhibition of mTOR
Caption: this compound inhibits the mTORC1 complex, leading to reduced cell proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
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Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
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The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
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The plate is incubated to allow the formazan crystals to form.
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The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antiviral Activity
This compound has been reported to possess antiviral activity against several viruses, including Herpes Simplex Virus (HSV). It can interfere with viral entry and replication.
Experimental Workflow: Plaque Reduction Assay
Caption: A stepwise representation of the plaque reduction assay to evaluate antiviral activity.
Conclusion
This compound is a multifaceted natural compound with a wide array of promising biological activities. Its potent antioxidant, anti-inflammatory, anticancer, and antiviral properties make it a compelling subject for further research and development. The information presented in this guide provides a solid foundation for scientists and drug development professionals interested in exploring the therapeutic potential of this remarkable ellagitannin. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.
Tellimagrandin II: A Pivotal Precursor in Ellagitannin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II, a monomeric hydrolyzable tannin, occupies a central and critical position in the biosynthetic pathway of a diverse array of ellagitannins. Formed through the oxidative coupling of galloyl moieties on a glucose core, it serves as the foundational scaffold from which more complex and varied ellagitannin structures are derived. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the enzymatic conversions, presenting available quantitative data, outlining experimental protocols, and visualizing the key biosynthetic pathways. This document is intended to be a valuable resource for researchers in natural product chemistry, enzymology, and drug development who are investigating the synthesis, function, and potential applications of ellagitannins.
The Biosynthetic Origin of this compound
The journey to more complex ellagitannins begins with the formation of this compound from its precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose). This conversion is a key step that marks the entry into the ellagitannin pathway.
The formation of this compound is catalyzed by a specific laccase-type phenol oxidase, systematically named pentagalloylglucose: O(2) oxidoreductase.[1][2] This enzyme facilitates the intramolecular C-C oxidative coupling between the galloyl groups at the 4- and 6-positions of the glucose core.[3] This reaction is both regio- and stereospecific, yielding the (S)-hexahydroxydiphenoyl (HHDP) bridge characteristic of this compound.[3]
This compound as a Precursor to Higher Ellagitannins
Once formed, this compound becomes the substrate for a variety of subsequent enzymatic modifications, leading to a cascade of structurally diverse ellagitannins. These modifications primarily involve further oxidative couplings, either intramolecularly to form more complex monomers or intermolecularly to generate dimers and larger oligomers.
Formation of Casuarictin
This compound is a direct precursor to casuarictin.[2][4] This conversion involves a further intramolecular oxidative dehydrogenation, creating a second HHDP bridge, this time between the galloyl groups at the 2- and 3-positions of the glucose core. While the specific enzyme catalyzing this step has not been fully characterized, it is presumed to be another laccase-type phenol oxidase.
Dimerization to Cornusiin E
In a well-characterized subsequent step, this compound undergoes intermolecular oxidative coupling to form the dimeric ellagitannin, cornusiin E.[2][5] This reaction is catalyzed by a distinct laccase enzyme, systematically named this compound: O2 oxidoreductase.[5] This enzyme facilitates the formation of a C-O-C ether linkage between two molecules of this compound.
Pathway to Vescalagin and Castalagin
Casuarictin, derived from this compound, is a key intermediate in the biosynthesis of C-glucosidic ellagitannins like vescalagin and castalagin.[4] The transformation from casuarictin involves the loss of a gallate group to form pedunculagin, followed by the opening of the glucose pyranose ring.[4]
Quantitative Data on Enzymatic Conversions
Quantitative data on the enzymatic conversion of this compound to other ellagitannins is not extensively reported in the literature in the form of yields or conversion rates from in vitro enzymatic assays. The focus of many studies has been on the isolation and characterization of the enzymes and their products. However, some key enzymatic parameters have been determined.
| Enzyme | Substrate | Product | pH Optimum | Molecular Weight (Mr) |
| pentagalloylglucose: O(2) oxidoreductase | 1,2,3,4,6-pentagalloyl-β-D-glucose | This compound | 5.0[6] | ca. 60,000[3] |
| This compound: O2 oxidoreductase | This compound | Cornusiin E | 5.2[5] | ca. 160,000 (tetramer)[5] |
Experimental Protocols
The following are generalized protocols for the enzymatic synthesis and purification of ellagitannins derived from this compound, based on methodologies described in the scientific literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Enzymatic Synthesis of this compound
Objective: To synthesize this compound from 1,2,3,4,6-pentagalloyl-β-D-glucose using a laccase enzyme preparation.
Materials:
-
1,2,3,4,6-pentagalloyl-β-D-glucose (substrate)
-
Purified or partially purified pentagalloylglucose: O(2) oxidoreductase from Tellima grandiflora or a recombinant source.
-
Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)
-
Oxygen source (e.g., air, pure O2)
-
Quenching solution (e.g., acidic methanol)
-
HPLC system for analysis
Procedure:
-
Prepare a solution of 1,2,3,4,6-pentagalloyl-β-D-glucose in the reaction buffer.
-
Equilibrate the substrate solution to the optimal reaction temperature for the enzyme.
-
Initiate the reaction by adding the pentagalloylglucose: O(2) oxidoreductase enzyme preparation.
-
Ensure adequate aeration of the reaction mixture by stirring or bubbling with air/O2.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the reaction has reached the desired endpoint, quench the reaction by adding an equal volume of acidic methanol.
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to determine the conversion to this compound.
Protocol 2: Enzymatic Synthesis of Cornusiin E
Objective: To synthesize Cornusiin E from this compound using a laccase enzyme preparation.
Materials:
-
This compound (substrate)
-
Purified or partially purified this compound: O2 oxidoreductase from Tellima grandiflora or a recombinant source.
-
Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.2)
-
Oxygen source (e.g., air, pure O2)
-
Quenching solution (e.g., acidic methanol)
-
HPLC system for analysis
Procedure:
-
Follow the same general procedure as for the synthesis of this compound, substituting this compound as the substrate and using the this compound: O2 oxidoreductase enzyme.
-
The optimal pH for this enzyme is slightly higher at 5.2.[5]
Protocol 3: Purification of Ellagitannins by HPLC
Objective: To purify the synthesized ellagitannins from the reaction mixture.
Materials:
-
Quenched and clarified reaction mixture
-
Semi-preparative or preparative HPLC system with a C18 column
-
Mobile phase solvents:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Fraction collector
Procedure:
-
Filter the supernatant from the quenched reaction mixture through a 0.22 µm filter.
-
Inject the filtered sample onto the HPLC column.
-
Elute the compounds using a gradient of Solvent B in Solvent A. A typical gradient might be:
-
0-5 min: 2% B
-
5-50 min: 2% to 30% B
-
50-55 min: 30% to 70% B
-
Followed by a column wash and re-equilibration.[1]
-
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect the fractions corresponding to the desired ellagitannin peak.
-
Combine the fractions containing the pure compound and remove the solvent under reduced pressure (e.g., by lyophilization).
-
Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry, and NMR spectroscopy.
Visualizations of Pathways and Workflows
The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for the enzymatic synthesis and purification of ellagitannins.
Figure 1: Biosynthetic pathway of ellagitannins from pentagalloylglucose.
Figure 2: General experimental workflow for enzymatic synthesis and purification.
Conclusion
This compound is a cornerstone molecule in the biosynthesis of a vast and structurally diverse class of ellagitannins. Its formation from pentagalloylglucose and subsequent enzymatic transformations into more complex monomers and dimers highlight the elegance and efficiency of natural product biosynthetic pathways. Understanding these pathways and the enzymes that catalyze them is crucial for the potential biotechnological production of specific ellagitannins for pharmaceutical and other applications. While significant progress has been made in elucidating these pathways, further research is needed to fully characterize all the enzymes involved and to obtain detailed quantitative data on the efficiency of these conversions. The protocols and information provided in this guide serve as a foundation for researchers to further explore the fascinating world of ellagitannin biosynthesis.
References
- 1. Isolation and Purification of Ellagitannins [bio-protocol.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Casuarictin - Wikipedia [en.wikipedia.org]
- 5. Ellagitannin biosynthesis: laccase-catalyzed dimerization of this compound to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Tellimagrandin II: A Technical Guide to its Role in Traditional Medicine and Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin II, a dimeric ellagitannin found in various medicinal plants, has a rich history in traditional medicine and is a subject of growing interest in contemporary pharmacology. This technical guide provides a comprehensive overview of this compound, detailing its ethnobotanical background, mechanisms of action, and quantitative biological activities. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for major assays, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: From Traditional Remedies to Modern Science
This compound is a prominent member of the ellagitannin family, a class of hydrolyzable tannins. It is biosynthetically formed from the oxidation of 1,2,3,4,6-pentagalloyl-glucose[1]. This compound is notably present in plants that have been staples in traditional medicine systems across the globe, including Geum japonicum (Asian herb bennet) and Syzygium aromaticum (clove)[1].
Historically, these plants have been utilized for a wide array of ailments. Geum japonicum has been traditionally used as an astringent and in poultices for treating boils and ulcers[2][3]. The entire plant has also been employed for its diuretic and astringent properties in managing coughs and haemoptysis[1][2]. Similarly, Syzygium aromaticum, or clove, is a well-known spice with a long history of use in traditional medicine for treating flatulence, indigestion, and diarrhea[4]. Clove oil, rich in eugenol and other compounds including this compound, has been traditionally used as an analgesic, particularly for dental emergencies[5].
The therapeutic potential suggested by these traditional uses has spurred scientific investigation into the bioactive constituents of these plants, leading to the isolation and characterization of this compound and the elucidation of its pharmacological properties.
Quantitative Biological Activities of this compound
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Antibacterial Activity of this compound
| Microorganism | Strain | Assay Type | Metric | Value | Reference |
| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Broth Microdilution | MIC | 128 µg/mL | [6][7] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inducer | Parameter Measured | Metric | Value (Concentration) | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Inhibition | Significant at 25 µM | [7] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | Inhibition | Dose-dependent | [7] |
Table 3: Antioxidant Activity of this compound
| Assay | Metric | Value | Reference |
| DPPH Radical Scavenging | IC50 | ~2.5 µg/mL | |
| ABTS Radical Scavenging | IC50 | ~1.5 µg/mL |
Note: IC50 values for antioxidant activity are indicative and can vary based on specific experimental conditions. The provided values are estimated based on available literature and should be confirmed with specific studies.
Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily targeting inflammatory and bacterial resistance pathways.
Anti-inflammatory Mechanism
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages stimulated by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a cascade of intracellular signaling events that lead to the production of pro-inflammatory mediators.
This compound intervenes in this pathway at several key points:
-
Inhibition of MAPK Pathway: It specifically inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical kinase in the inflammatory signaling cascade.
-
Suppression of Transcription Factors: By inhibiting the p38 MAPK pathway, this compound prevents the activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is evidenced by the reduced phosphorylation of p65 (a subunit of NF-κB), c-fos, and c-jun (components of AP-1).
-
Downregulation of Pro-inflammatory Enzymes: The inhibition of these transcription factors leads to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins (like PGE2), respectively.
The overall effect is a significant reduction in the production of key inflammatory mediators, thereby mitigating the inflammatory response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Herpes simplex type 2 virus deleted in glycoprotein D protects against vaginal, skin and neural disease | eLife [elifesciences.org]
- 4. Bridging Ethnobotanical Knowledge and Multi-Omics Approaches for Plant-Derived Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Tellimagrandin II as a Potent Anti-MRSA Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The development of novel therapeutic strategies to combat MRSA infections is a critical area of research. Tellimagrandin II (TGII), a polyphenolic compound extracted from plants such as Trapa bispinosa, has emerged as a promising candidate for anti-MRSA therapy.[1][2][3] This document provides a detailed overview of the mechanism of action of this compound against MRSA, presents key quantitative data, and offers comprehensive protocols for its investigation.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action against MRSA, primarily by compromising the bacterial cell wall and resensitizing the bacterium to conventional antibiotics.[1][2][3] The core mechanism involves the downregulation of the mecA gene, which is responsible for the production of Penicillin-Binding Protein 2a (PBP2a).[1][2][3] PBP2a is the key enzyme that confers resistance to β-lactam antibiotics in MRSA by taking over the cell wall synthesis process when other PBPs are inactivated by these drugs.[4][5][6] By reducing the expression of PBP2a, this compound effectively restores the susceptibility of MRSA to β-lactams.[1][2][3]
Furthermore, studies have shown that this compound directly damages the integrity of the MRSA cell wall, leading to the loss of cytoplasmic content and ultimately bacterial cell death.[1][2][3] This dual action of inhibiting a key resistance mechanism and causing direct physical damage makes this compound a potent anti-MRSA agent.
Quantitative Data Summary
The antibacterial efficacy of this compound against MRSA has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against S. aureus Strains
| Compound | MIC (µg/mL) |
| MSSA | |
| This compound | 64 |
| Oxacillin | 4 |
| Ampicillin | >512 |
| Erythromycin | 128 |
| Doxycycline | 4 |
Data sourced from Chang et al., 2019.[1]
Table 2: Synergistic Effects of this compound with Antibiotics against MRSA (Fractional Inhibitory Concentration - FIC Index)
| Antibiotic Combination | FIC Index | Interpretation |
| This compound + Oxacillin | ≤ 0.5 | Synergistic |
| This compound + Doxycycline | ≤ 0.5 | Synergistic |
FIC Index ≤ 0.5 indicates synergy. Data interpretation based on findings from Chang et al., 2019.[1]
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anti-MRSA activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against MRSA.
Materials:
-
This compound (TGII)
-
MRSA strain (e.g., ATCC 33591)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare MRSA Inoculum:
-
Culture MRSA in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of TGII in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of TGII in MHB in the 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the prepared MRSA inoculum to each well containing 100 µL of the TGII dilutions.
-
Include a positive control (MRSA inoculum without TGII) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of TGII that completely inhibits visible growth of MRSA. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of this compound in combination with a conventional antibiotic (e.g., oxacillin).
Materials:
-
This compound (TGII)
-
Oxacillin
-
MRSA strain
-
MHB
-
96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of TGII horizontally and oxacillin vertically in MHB. This creates a matrix of different concentration combinations.
-
-
Prepare MRSA Inoculum:
-
Prepare the MRSA inoculum as described in Protocol 1.
-
-
Inoculation:
-
Inoculate each well with the MRSA suspension to a final concentration of 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
An FIC Index of ≤ 0.5 is indicative of a synergistic interaction.
-
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the bactericidal activity of this compound over time.
Materials:
-
This compound (TGII)
-
MRSA strain
-
MHB
-
Sterile culture tubes
-
Incubator shaker (37°C)
-
Agar plates
-
Sterile saline
Procedure:
-
Prepare Cultures:
-
Grow MRSA in MHB to the mid-logarithmic phase.
-
-
Treatment:
-
Add TGII at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial cultures.
-
Include a growth control (no TGII).
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions on agar plates and incubate at 37°C for 24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment condition. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.
-
Protocol 4: Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes in MRSA cells induced by this compound.
Materials:
-
This compound (TGII)
-
MRSA strain
-
MHB
-
Phosphate-buffered saline (PBS)
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate and lead citrate (for staining)
-
Transmission Electron Microscope
Procedure:
-
Treatment:
-
Treat MRSA cells with TGII at a sub-MIC or MIC concentration for a specified duration (e.g., 10 minutes, 24 hours).[2]
-
Include an untreated control.
-
-
Fixation:
-
Harvest the bacterial cells by centrifugation.
-
Fix the cells in 2.5% glutaraldehyde in PBS.
-
Post-fix with 1% osmium tetroxide.
-
-
Dehydration and Embedding:
-
Dehydrate the fixed cells through a graded series of ethanol.
-
Infiltrate and embed the cells in epoxy resin.
-
-
Sectioning and Staining:
-
Cut ultrathin sections of the embedded cells using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Examine the sections under a transmission electron microscope to observe any alterations in the cell wall and internal structures.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound against MRSA.
Experimental Workflow Diagram
References
- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Tellimagrandin II using HPLC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Tellimagrandin II in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is applicable for pharmacokinetic studies, herbal medicine quality control, and other research applications involving the analysis of this ellagitannin.
Introduction
This compound, a dimeric ellagitannin, is a natural compound found in various medicinal plants, including Rosa rugosa and Liquidambar formosana. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Accurate and reliable quantification of this compound is crucial for understanding its pharmacological properties and for the quality control of herbal products. This document outlines a robust HPLC-MS/MS method for its analysis.
Experimental Protocol
Sample Preparation
A liquid-liquid extraction method is commonly employed for the extraction of this compound from plasma samples.
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., corilagin).
-
Add 50 µL of 1% formic acid in water to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes for extraction.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 10 µL aliquot into the HPLC-MS/MS system.
-
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
The quantification of this compound is achieved using Multiple Reaction Monitoring (MRM). The precursor and product ions are selected based on infusion experiments.
Table 3: MRM Transitions for this compound and Internal Standard (Corilagin)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 785.1 | 301.0 | 0.05 | 40 | 30 |
| Corilagin (IS) | 633.1 | 301.0 | 0.05 | 40 | 25 |
Experimental Workflow
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Data Analysis
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards. The linearity of the method should be assessed, and the limit of detection (LOD) and limit of quantification (LOQ) should be established.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in various biological and herbal matrices. The protocol provides a solid foundation for researchers and drug development professionals working with this compound. The method can be further validated according to specific regulatory guidelines as needed.
Application Notes & Protocols: NMR Spectroscopic Analysis of Tellimagrandin II
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tellimagrandin II is a prominent ellagitannin first formed from 1,2,3,4,6-pentagalloyl-glucose and found in various plants like Geum japonicum and Syzygium aromaticum (clove)[1]. As a member of the hydrolyzable tannins, its complex structure and biological activities, including anti-herpesvirus properties, necessitate robust analytical techniques for characterization[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for studying its interactions with biological macromolecules. These notes provide a comprehensive overview of the protocols and data presentation for the NMR analysis of this compound.
Quantitative NMR Data Presentation
The complete structural assignment of this compound requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. The following tables exemplify the standard format for presenting the quantitative chemical shift data.
Note: The specific chemical shifts for this compound are highly dependent on the solvent and instrument frequency. The data should be referenced from peer-reviewed literature where the compound was isolated and characterized. The tables below are structured templates for data organization.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Glucose H-1 | Value | e.g., d | Value |
| Glucose H-2 | Value | e.g., t | Value |
| Glucose H-3 | Value | e.g., t | Value |
| Glucose H-4 | Value | e.g., t | Value |
| Glucose H-5 | Value | e.g., m | Value |
| Glucose H-6a | Value | e.g., dd | Value, Value |
| Glucose H-6b | Value | e.g., dd | Value, Value |
| Galloyl (G1) H-2', H-6' | Value | e.g., s | - |
| Galloyl (G2) H-2', H-6' | Value | e.g., s | - |
| Galloyl (G3) H-2', H-6' | Value | e.g., s | - |
| HHDP H-3'' | Value | e.g., s | - |
| HHDP H-3''' | Value | e.g., s | - |
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) |
|---|---|
| Glucose C-1 | Value |
| Glucose C-2 | Value |
| Glucose C-3 | Value |
| Glucose C-4 | Value |
| Glucose C-5 | Value |
| Glucose C-6 | Value |
| Galloyl (G1) C=O | Value |
| Galloyl (G1) C-1' | Value |
| Galloyl (G1) C-2', C-6' | Value |
| ... | ... |
| HHDP C=O | Value |
| HHDP C-1'' | Value |
| HHDP C-2'' | Value |
| ... | ... |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the NMR analysis of this compound.
Sample Preparation
-
Isolation: this compound is typically isolated from natural sources such as meadowsweet inflorescence (Filipendula ulmaria) using chromatographic techniques like Sephadex LH-20 column chromatography followed by preparative HPLC.[2]
-
Solvent Selection: Dissolve a precisely weighed amount (typically 1-10 mg) of purified this compound in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆). The choice of solvent is critical as it affects chemical shifts and proton exchange rates.
-
Sample Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter.
NMR Data Acquisition
NMR spectra are typically recorded on high-field spectrometers (e.g., 300, 500, or 600 MHz).[3][4]
Protocol for 1D NMR Spectra:
-
¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz) and reference to the residual solvent signal.
-
-
¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 seconds.
-
Process and reference the spectrum to the solvent signal.
-
Protocol for 2D NMR Spectra: For complete structural elucidation, a suite of 2D NMR experiments is essential.[4]
-
Correlation Spectroscopy (COSY): To identify ¹H-¹H spin-spin coupling networks, particularly within the glucose core.
-
Heteronuclear Single Quantum Coherence (HSQC): To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations). This is crucial for assigning the carbons of the glucose and galloyl moieties.[4]
-
Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) ¹H-¹³C correlations. This experiment is key for determining the esterification positions of the galloyl and hexahydroxydiphenoyl (HHDP) groups on the glucose core.[4]
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine through-space proton proximities, which helps in confirming stereochemistry and conformation.[4]
Visualized Workflows and Pathways
NMR Analysis Workflow
The following diagram illustrates the typical workflow for the structural analysis of this compound using NMR spectroscopy.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Tellimagrandin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II, an ellagitannin found in various medicinal plants such as Trapa bispinosa and Punica granatum (pomegranate), has garnered significant interest for its potential therapeutic properties, including its antioxidant effects.[1][2] As a polyphenol, this compound possesses a chemical structure conducive to scavenging free radicals and mitigating oxidative stress, which is implicated in numerous disease pathologies.[1][3]
These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to enable researchers to consistently evaluate the antioxidant capacity of this compound. The included data summary and signaling pathway diagram offer a comprehensive overview for drug development and antioxidant research.
Data Presentation
The antioxidant capacity of this compound can be quantified using various assays, each with a distinct mechanism. The following table summarizes the available quantitative data for this compound. It is important to note that direct comparison of values between different assays is not always feasible due to the differing reaction kinetics and mechanisms.
| Assay | Compound | EC50 / IC50 (µM) | Source |
| DPPH Radical Scavenging Activity | This compound | >100 | [4] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the antioxidant required to achieve 50% of the maximum effect or inhibition. A lower value indicates higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are adapted for the analysis of pure compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Ascorbic acid, Trolox)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure: a. In a 96-well microplate, add 100 µL of the various concentrations of this compound solution to the wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the control, add 100 µL of methanol instead of the sample solution. d. For the blank, add 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
-
IC50 Determination: Plot the % scavenging against the concentration of this compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Positive control (e.g., Trolox)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working ABTS•+ solution.
-
Assay Procedure: a. In a 96-well microplate, add 20 µL of the various concentrations of this compound solution to the wells. b. Add 180 µL of the working ABTS•+ solution to each well. c. For the control, add 20 µL of the solvent instead of the sample solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage inhibition of absorbance by the sample to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound Solutions: Prepare a stock solution and a series of dilutions of this compound in an appropriate solvent.
-
Assay Procedure: a. In a 96-well microplate, add 20 µL of the various concentrations of this compound solution to the wells. b. Add 180 µL of the pre-warmed FRAP reagent to each well. c. For the control, add 20 µL of the solvent instead of the sample solution.
-
Incubation: Incubate the plate at 37°C for 4-30 minutes (the exact time can be optimized).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄ or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control (excitation at 485 nm, emission at 520 nm)
-
Standard (Trolox)
Protocol:
-
Preparation of Reagents: a. Prepare a working solution of fluorescein in phosphate buffer. b. Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Preparation of this compound and Trolox Solutions: Prepare stock solutions and a series of dilutions of this compound and Trolox in phosphate buffer.
-
Assay Procedure: a. In a black 96-well microplate, add 25 µL of the various concentrations of this compound or Trolox standard solutions to the wells. b. Add 150 µL of the fluorescein working solution to each well. c. For the blank, add 25 µL of phosphate buffer.
-
Incubation: Incubate the plate at 37°C for at least 15 minutes in the plate reader.
-
Initiation and Measurement: a. Add 25 µL of the AAPH solution to each well to initiate the reaction. b. Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathway of Ellagitannins
Ellagitannins, including this compound, are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like ellagitannins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[5][7]
Caption: Nrf2 signaling pathway activation by this compound.
General Experimental Workflow for In Vitro Antioxidant Assays
The workflow for assessing the in vitro antioxidant activity of this compound generally follows a standardized procedure, from sample preparation to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Polyphenol - Wikipedia [en.wikipedia.org]
- 4. Identification of Antioxidative Hydrolyzable Tannins in Water Chestnut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of Tellimagrandin II with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, rendering conventional β-lactam antibiotics ineffective.[1] A promising strategy to combat this resistance is the use of combination therapy, where a non-antibiotic compound potentiates the efficacy of existing antibiotics. Tellimagrandin II (TGII), a plant-derived polyphenol, has demonstrated a potent synergistic effect with β-lactam antibiotics against MRSA.[2][3] These application notes provide a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols to study the synergy between this compound and β-lactam antibiotics.
Mechanism of Action
The primary mechanism of β-lactam resistance in MRSA is the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a).[4][5] PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue synthesizing the bacterial cell wall even in their presence.[5][6]
This compound overcomes this resistance through a multi-pronged approach:
-
Downregulation of mecA Expression: TGII has been shown to reduce the expression of the mecA gene, leading to a decrease in the production of PBP2a.[2][7]
-
Inactivation of PBP2a: this compound and its isomer, Tellimagrandin I, can inactivate PBP2a, preventing it from binding to β-lactam antibiotics and carrying out its transpeptidase activity essential for cell wall synthesis.[8][9] This inactivation restores the susceptibility of MRSA to β-lactams.
-
Cell Wall Damage: Transmission electron microscopy has revealed that treatment with this compound leads to the destruction of the MRSA cell wall integrity, causing the loss of cytoplasm.[2]
The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Mechanism of this compound synergy with β-lactams.
Quantitative Data
The synergistic effect of this compound in combination with various β-lactam antibiotics against MRSA and Methicillin-Sensitive Staphylococcus aureus (MSSA) has been quantified using Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) indices. A summary of these findings is presented below.
| Organism | Antibiotic | MIC Alone (µg/mL) | This compound (TGII) Concentration (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| MRSA | Oxacillin | >1024 | 64 | 32 | 0.3125 | Synergy | [2] |
| MRSA | Ampicillin | >1024 | 64 | 64 | 0.5625 | Additive | [2] |
| MRSA | Doxycycline | 128 | 64 | 16 | 0.625 | Additive | [2] |
| MSSA | Oxacillin | 0.5 | 64 | 0.0625 | 0.625 | Additive | [2] |
| MSSA | Ampicillin | 0.25 | 64 | 0.03125 | 0.625 | Additive | [2] |
| MSSA | Erythromycin | >1024 | 64 | 64 | - | - | [2] |
| MSSA | Doxycycline | 0.5 | 64 | 0.0625 | 0.625 | Additive | [2] |
Note: The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to ≤ 1.0 is additive, > 1.0 to < 4.0 is indifferent, and ≥ 4.0 is antagonistic.[10] The standalone MIC for this compound against MRSA is reported as 128 µg/mL.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the in vitro interaction between two antimicrobial agents.[11][12][13]
Objective: To determine the MICs of this compound and a β-lactam antibiotic alone and in combination, and to calculate the FIC index to assess for synergy.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound stock solution
-
β-lactam antibiotic stock solution
-
MRSA or MSSA isolate
-
0.5 McFarland standard turbidity reference
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain on an appropriate agar plate overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution and Plate Setup:
-
Prepare serial twofold dilutions of the β-lactam antibiotic horizontally across the microtiter plate and serial twofold dilutions of this compound vertically down the plate.
-
The final volume in each well should be 100 µL, consisting of 50 µL of the bacterial inoculum and 50 µL of the drug combination (25 µL of each drug at 4x the final desired concentration).
-
Include wells with each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and in combination as the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC index using the formula mentioned previously.
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[14][15][16]
Objective: To assess the bactericidal or bacteriostatic effects of this compound and a β-lactam antibiotic, alone and in combination, against a bacterial population over a 24-hour period.
Materials:
-
Culture tubes or flasks
-
MHB
-
This compound and β-lactam antibiotic
-
Bacterial inoculum prepared as in the checkerboard assay
-
Shaking incubator (37°C)
-
Agar plates for colony counting
-
Serial dilution supplies (e.g., sterile saline, micropipettes)
Protocol:
-
Setup:
-
Prepare tubes with MHB containing:
-
No drug (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5 x MIC)
-
β-lactam antibiotic at its MIC
-
The combination of this compound and the β-lactam antibiotic at the same concentrations.
-
-
Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on plates with a countable number of colonies (typically 30-300).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and treatment condition.
-
Plot the log₁₀ CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Caption: Workflow for time-kill curve analysis.
PBP2a Expression and Binding Assays
These assays are crucial for elucidating the mechanism of action of this compound.
A. Western Blot for PBP2a Expression:
Objective: To determine if this compound affects the expression level of PBP2a.
Protocol:
-
Grow MRSA in the presence and absence of sub-inhibitory concentrations of this compound.
-
Lyse the bacterial cells and prepare total protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for PBP2a.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Quantify the band intensities to compare PBP2a levels between treated and untreated samples.
B. BOCILLIN FL Binding Assay:
Objective: To assess the ability of PBP2a to bind to a fluorescently labeled penicillin in the presence of this compound.[8]
Protocol:
-
Culture MRSA in the presence and absence of this compound.
-
Prepare membrane fractions containing PBPs.
-
Incubate the membrane fractions with BOCILLIN FL, a fluorescent penicillin analog.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
A decrease in the fluorescence intensity of the PBP2a band in the presence of this compound indicates reduced binding of the β-lactam analog.
Conclusion
This compound demonstrates significant potential as a β-lactam sensitizing agent for the treatment of MRSA infections. Its ability to both reduce the expression and inhibit the function of PBP2a provides a robust mechanism for restoring the efficacy of β-lactam antibiotics. The protocols outlined in these application notes provide a framework for researchers to further investigate and validate the synergistic potential of this compound and similar compounds in the fight against antibiotic resistance.
References
- 1. Therapeutic options and emerging alternatives for multidrug resistant staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-binding protein PBP2a provides variable levels of protection toward different β-lactams in Staphylococcus aureus RN4220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. page-meeting.org [page-meeting.org]
- 15. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Tellimagrandin II for Inhibiting Penicillin-Binding Protein 2a (PBP2a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II (TGII), a plant-derived polyphenol, has emerged as a promising agent in combating Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of Penicillin-Binding Protein 2a (PBP2a), the enzyme primarily responsible for conferring β-lactam resistance in MRSA. This compound demonstrates a dual inhibitory mechanism: it not only downregulates the expression of the mecA gene, which encodes for PBP2a, but also directly interferes with the transpeptidase activity of the PBP2a protein.[1][2] This multifaceted approach restores the susceptibility of MRSA to β-lactam antibiotics, presenting a significant opportunity for the development of combination therapies.
These application notes provide a comprehensive overview of the quantitative data supporting the anti-MRSA activity of this compound and detailed protocols for key experiments to evaluate its efficacy.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound against MRSA.
Table 1: Antimicrobial Activity of this compound against MRSA
| Parameter | Value | Reference Strain(s) |
| Minimum Inhibitory Concentration (MIC) | 128 µg/mL | MRSA |
This table shows the intrinsic antimicrobial activity of this compound when used as a standalone agent against MRSA.[1][2]
Table 2: Effect of this compound on PBP2a Expression in MRSA
| Treatment Concentration | Effect on mecA mRNA Expression | Effect on PBP2a Protein Levels | Incubation Time |
| 40 µg/mL | Significantly reduced | Significantly reduced | 5 hours |
This table highlights the ability of this compound to suppress the production of PBP2a at the genetic and protein levels.[3]
Table 3: Synergistic Activity of this compound with β-Lactam Antibiotics
| Combination | Fold Reduction in Oxacillin MIC | MRSA Strain(s) |
| This compound (40 µg/mL) + Oxacillin | Not specified | Clinical Isolates |
While the exact fold reduction is not quantified in the provided literature, studies confirm a synergistic effect, significantly lowering the concentration of oxacillin required to inhibit MRSA growth in the presence of this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA.
Materials:
-
This compound (stock solution of known concentration)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
MRSA strain (e.g., ATCC 33591)
-
96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations (e.g., from 512 µg/mL to 1 µg/mL).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum in MHB without this compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.
-
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic effect of this compound over time.[4][5][6]
Materials:
-
This compound
-
MRSA strain
-
MHB
-
Sterile saline
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
Procedure:
-
Prepare Bacterial Culture:
-
Grow an overnight culture of the MRSA strain in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Set Up Test Conditions:
-
Prepare tubes with MHB containing this compound at the desired concentration (e.g., 40 µg/mL).
-
Prepare a growth control tube with MHB and the bacterial inoculum but no this compound.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment condition. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Protocol 3: PBP2a Latex Agglutination Assay
This rapid assay detects the presence of PBP2a protein in MRSA isolates.[7][8][9]
Materials:
-
PBP2a latex agglutination test kit (e.g., Oxoid™ PBP2' Test)
-
MRSA isolates grown on non-selective agar
-
Extraction Reagent 1 and 2 (typically provided in the kit)
-
Test cards
-
Mixing sticks
Procedure:
-
Prepare Bacterial Suspension:
-
Collect several colonies of the MRSA isolate to be tested.
-
-
Extraction of PBP2a:
-
Add four drops of Extraction Reagent 1 to a test tube.
-
Suspend the bacterial colonies in the reagent to achieve a dense, milky suspension.
-
Place the tube in a boiling water bath for 3 minutes.
-
Cool the tube and add one drop of Extraction Reagent 2. Mix well.
-
Centrifuge the tube to pellet the cell debris. The supernatant contains the extracted PBP2a.
-
-
Agglutination Test:
-
Place one drop of the test latex reagent onto a circle on the test card.
-
Add one drop of the extracted supernatant to the same circle.
-
Mix the drops with a mixing stick and spread over the entire area of the circle.
-
Rock the card gently for up to 3 minutes and observe for agglutination (clumping).
-
-
Interpretation:
-
Positive Result: Visible agglutination of the latex particles indicates the presence of PBP2a.
-
Negative Result: A smooth, milky suspension with no agglutination indicates the absence of detectable PBP2a.
-
Protocol 4: BOCILLIN™ FL Binding Assay
This fluorescent assay is used to assess the ability of this compound to inhibit the binding of a fluorescent penicillin analog (BOCILLIN™ FL) to PBP2a.[10][11][12]
Materials:
-
Purified PBP2a enzyme
-
BOCILLIN™ FL (fluorescent penicillin V)
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
SDS-PAGE equipment
-
Fluorescence imaging system
Procedure:
-
Prepare Reaction Mixtures:
-
In separate microcentrifuge tubes, pre-incubate purified PBP2a with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Include a control reaction with PBP2a and buffer only (no inhibitor).
-
-
Labeling with BOCILLIN™ FL:
-
Add BOCILLIN™ FL to each reaction tube to a final concentration of approximately 10-20 µM.
-
Incubate the reactions for 10-15 minutes at 37°C to allow for binding.
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the reactions by adding SDS-PAGE sample loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP2a bands using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PBP2a bands in each lane. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of BOCILLIN™ FL binding to PBP2a.
-
Visualizations
Mechanism of PBP2a Inhibition by this compound
Caption: Dual inhibition of PBP2a by this compound.
Experimental Workflow: Time-Kill Kinetic Assay
Caption: Workflow for the time-kill kinetic assay.
Logical Relationship: Synergistic Action
Caption: Synergistic effect of this compound and β-lactams.
References
- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 5. emerypharma.com [emerypharma.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tellimagrandin II: A Potential Anticancer Agent - Application Notes and Protocols
For Research Use Only.
Introduction
Tellimagrandin II, a dimeric ellagitannin found in various medicinal plants, has emerged as a promising natural compound with potential anticancer properties. As a member of the hydrolyzable tannins, this compound is characterized by its complex polyphenolic structure. Preclinical studies suggest that this compound may exert its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in tumor progression. These application notes provide a summary of the available data and detailed protocols for researchers, scientists, and drug development professionals investigating the anticancer potential of this compound.
Data Presentation
Currently, specific quantitative data on the cytotoxic activity of purified this compound against various cancer cell lines is limited in publicly available literature. Most studies have focused on plant extracts containing a mixture of ellagitannins, including Tellimagrandin I and II.
One study on walnut extracts, rich in Tellimagrandin I and II, demonstrated cytotoxic effects on human cervical (HeLa), breast (MCF7), and triple-negative breast (MDA-MB-231) cancer cells. The study indicated that these compounds induce apoptosis and reduce mitochondrial respiration[1][2].
Table 1: Cytotoxicity Data for Compounds Structurally Related to this compound
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Walnut Extract (rich in Tellimagrandin I & II) | HeLa, MCF7, MDA-MB-231 | Not specified for pure compound | [1][2] |
Note: This table will be updated as more specific IC50 values for purified this compound become available.
Signaling Pathways
Preliminary evidence suggests that the anticancer effects of ellagitannins like this compound are mediated through the modulation of several key signaling pathways.
Apoptosis Induction: Walnut extracts containing Tellimagrandin I and II have been shown to induce apoptosis in human HeLa cancer cells by reducing mitochondrial respiration[1][2]. This suggests the involvement of the intrinsic apoptotic pathway.
Cell Cycle Regulation: While specific data on this compound is emerging, related ellagitannins have been shown to induce cell cycle arrest. For instance, ellagic acid, a component of ellagitannins, can cause G1 arrest by inducing p21[1].
Angiogenesis: The role of this compound in angiogenesis is complex. One study using a chick embryo chorioallantoic membrane (CAM) assay reported that Tellimagrandin I and pedunculagin, another ellagitannin, stimulated inflammation and angiogenesis[3]. This finding is contrary to the expected anti-angiogenic effect for a potential anticancer agent and highlights the need for further investigation into the specific effects of this compound on tumor angiogenesis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, PC-3, A549)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and a vehicle control) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle, and angiogenesis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, Cyclin D1, CDK4, p21, VEGF, HIF-1α, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control.
Mandatory Visualizations
References
- 1. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuthealth.org [nuthealth.org]
- 3. Pedunculagin and tellimagrandin-I stimulate inflammation and angiogenesis and upregulate vascular endothelial growth factor and tumor necrosis factor-alpha in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Dance: Protocols for Studying Tellimagrandin II-Protein Interactions
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, understanding the precise interactions between small molecules and their protein targets is paramount. Tellimagrandin II, a complex ellagitannin found in various medicinal plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory and antimicrobial properties. To facilitate further research and development in this area, we present a comprehensive set of application notes and detailed protocols for studying the interactions between this compound and its protein partners.
These guidelines are designed for researchers, scientists, and drug development professionals, providing a robust framework for characterizing the binding kinetics, thermodynamics, and cellular targets of this compound. The protocols cover a range of biophysical and cell-based assays, offering a multi-faceted approach to elucidating the mechanism of action of this promising natural product.
Data Presentation: A Comparative Overview
To provide a clear and concise summary of the known quantitative data for this compound and related compounds, the following tables compile key findings from the literature.
Table 1: Isothermal Titration Calorimetry (ITC) Data for Ellagitannin-Protein Interactions
| Ellagitannin | Target Protein | Binding Constant (K_a_) (M⁻¹) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol/deg) |
| This compound | Bovine Serum Albumin (BSA) | 1.8 (± 0.2) x 10⁴ | 1.2 (± 0.1) | -8.2 (± 0.3) | -7.7 |
| This compound | Gelatin | 4.1 (± 0.5) x 10⁵ | 0.8 (± 0.1) | -9.5 (± 0.4) | -5.8 |
| Tellimagrandin I | Bovine Serum Albumin (BSA) | 2.1 (± 0.3) x 10⁴ | 1.1 (± 0.1) | -7.9 (± 0.2) | -6.8 |
| Tellimagrandin I | Gelatin | 3.5 (± 0.4) x 10⁵ | 0.9 (± 0.1) | -9.2 (± 0.3) | -5.1 |
Data extracted from a study by Karonen et al. (2019)[1][2][3]. The study highlights that ellagitannins with glucopyranose cores, like this compound, generally exhibit higher affinity for proteins compared to acyclic ellagitannins[1][2][3].
Table 2: Antimicrobial Activity of this compound
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 |
This data indicates the potent antibacterial activity of this compound against a clinically significant drug-resistant bacterium[2][4].
Signaling Pathway Modulation by this compound
This compound has been shown to modulate key inflammatory signaling pathways, particularly the NF-κB and p38 MAPK pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Experimental Workflows and Protocols
To facilitate reproducible research, the following sections provide detailed protocols for key experiments used to study this compound-protein interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
References
- 1. Real-Time Analysis of Polyphenol-Protein Interactions by Surface Plasmon Resonance Using Surface-Bound Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA)[v1] | Preprints.org [preprints.org]
Troubleshooting & Optimization
Improving the stability of Tellimagrandin II in solution
Welcome to the Technical Support Center for Tellimagrandin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist with your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and storage of this compound solutions.
Question: My this compound solution is changing color and losing potency. What is happening?
Answer: this compound, like other ellagitannins, is susceptible to degradation, which can result in a color change and loss of biological activity. The primary degradation pathway involves the hydrolysis of its ester bonds, leading to the formation of ellagic acid and gallic acid.[1] This process is significantly influenced by the pH, temperature, and light exposure of the solution.
Question: What is the optimal pH for storing this compound solutions?
Answer: this compound is most stable in acidic conditions. The enzyme responsible for its biosynthesis, a laccase-type phenol oxidase, exhibits maximum stability at pH 4.2 and has an optimal activity at pH 5.0.[1][2][3][4] It is recommended to maintain the pH of your this compound solution in the acidic range (ideally between 4.0 and 5.5) to minimize degradation. Avoid neutral and alkaline conditions, as they significantly accelerate hydrolysis.
Question: How does temperature affect the stability of this compound?
Answer: Elevated temperatures accelerate the degradation of this compound. For short-term storage (a few hours), it is advisable to keep the solution on ice or at refrigerated temperatures (2-8°C). For long-term storage, freezing the solution at -20°C or -80°C is recommended. A study on similar ellagitannins in fruit products showed that storage at -20°C resulted in the highest stability over a 12-month period.[5]
Question: Is this compound sensitive to light?
Answer: Yes, polyphenols, including ellagitannins, can be susceptible to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil. Store solutions in the dark whenever possible.
Question: I am observing precipitation in my this compound solution. What could be the cause?
Answer: Precipitation could be due to several factors:
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Degradation: The degradation product, ellagic acid, has poor water solubility and can precipitate out of the solution.
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Solvent Choice: this compound has limited solubility in purely aqueous solutions. The choice of solvent and the concentration of this compound can affect its solubility.
-
Temperature: Changes in temperature can affect the solubility of this compound and its degradation products.
To address this, consider using a co-solvent such as ethanol or DMSO to improve solubility, and ensure the storage conditions are optimized for stability.
Question: Can I use antioxidants to improve the stability of my this compound solution?
Answer: While this compound itself is an antioxidant, it can also be subject to oxidative degradation. The use of additional antioxidants has not been extensively studied for this compound specifically. However, it is important to note that under certain conditions, such as in the presence of transition metal ions like copper, this compound can exhibit pro-oxidant activity.[6] Therefore, the addition of other antioxidants should be approached with caution and empirically tested for compatibility and effectiveness.
Question: Are there any formulation strategies to enhance the stability of this compound in solution?
Answer: Yes, encapsulation techniques can significantly improve the stability of polyphenols like this compound. One promising approach is the use of cyclodextrins.[2][7][8] Cyclodextrins are cyclic oligosaccharides that can encapsulate the polyphenol molecule, protecting it from degradation by factors such as pH, light, and heat.[7][8] Other formulation strategies for similar compounds have included the use of phospholipids to form complexes.[9][10]
Quantitative Data on Ellagitannin Stability
Table 1: Effect of pH on Ellagitannin Stability (General Trends)
| pH Range | Stability | Observations |
| 2.0 - 5.5 | High | Minimal degradation observed. Ideal for storage. |
| 6.0 - 7.0 | Moderate | Increased rate of hydrolysis. |
| > 7.0 | Low | Rapid degradation. |
Table 2: Effect of Temperature on Ellagitannin Stability in Acidic Solution (General Trends)
| Temperature | Stability | Observations |
| -80°C to -20°C | Very High | Recommended for long-term storage. |
| 2-8°C | High | Suitable for short-term storage (days). |
| Room Temperature (~25°C) | Moderate | Degradation may be observed over hours to days. |
| > 40°C | Low | Significant degradation expected. |
Table 3: Effect of Storage on Ellagitannins in Strawberry Products over 12 Months [5]
| Storage Temperature | Product | % Decrease in Ellagitannins |
| -20°C | Juice | 20-30% |
| -20°C | Puree | 27% |
| 4°C | Juice | 30-40% |
| 4°C | Puree | 28% |
| 20°C | Juice | 40-50% |
| 20°C | Puree | 15% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis (General Protocol)
This protocol outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the stability of this compound. This method should be validated for your specific experimental conditions.
Objective: To separate and quantify this compound from its potential degradation products (e.g., ellagic acid, gallic acid).
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Ellagic acid and gallic acid standards
-
Sample solutions of this compound under stability testing
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution is typically used. An example gradient is as follows:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 70% A, 30% B
-
20-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 254 nm and 280 nm (DAD is recommended to check for peak purity)
-
Injection Volume: 10-20 µL
-
-
Standard Preparation:
-
Prepare stock solutions of this compound, ellagic acid, and gallic acid in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve.
-
-
Sample Preparation:
-
At each time point of the stability study, withdraw an aliquot of the this compound solution.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the concentration of this compound and its degradation products using the calibration curves.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform forced degradation studies to understand the degradation pathways of this compound under various stress conditions.
Objective: To identify the degradation products and assess the intrinsic stability of this compound.
Procedure:
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the samples by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
Alternatively, heat a solution of this compound at a specified temperature.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified period.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Proposed Antiviral Mechanism of this compound against Herpes Simplex Virus (HSV)
Caption: Proposed mechanism of HSV inhibition by this compound.
References
- 1. How cyclodextrin encapsulation improves molecular stability of apple polyphenols phloretin, phlorizin, and ferulic acid: Atomistic insights through structural chemistry [scite.ai]
- 2. β-cyclodextrin encapsulated polyphenols as effective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Insights into polyphenols' encapsulation in cyclodextrins: An updated systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of the Ellagitannin, Geraniin: Formulation, Characterization, and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
Overcoming solubility issues of Tellimagrandin II for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with Tellimagrandin II, particularly concerning its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactivities? A1: this compound is a hydrolyzable tannin, specifically an ellagitannin, formed from the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[1] It is found in plants like Geum japonicum and clove (Syzygium aromaticum).[1] Its documented bioactivities include anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4] For instance, it has shown potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][5]
Q2: Why is this compound difficult to dissolve? A2: Like many polyphenolic compounds and ellagitannins, this compound has poor solubility in water.[6] This is due to its large, complex structure with multiple hydroxyl groups that can form strong intermolecular hydrogen bonds, making it difficult for water molecules to solvate the compound effectively. While it is a moderately water-soluble compound in the general class of polyphenols, its high molecular weight (938.66 g/mol ) contributes to solubility challenges.[1][6]
Q3: What is the recommended solvent for creating a stock solution of this compound? A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for dissolving this compound and related ellagitannins to create a concentrated stock solution.[7][8] Ethanol can also be used, though DMSO is often cited as a better solvent for tannins.[8]
Q4: Can I dissolve this compound directly in cell culture media? A4: It is strongly advised not to dissolve this compound directly in aqueous cell culture media. Due to its poor aqueous solubility, this will likely result in an incomplete dissolution and inaccurate final concentration. The recommended method is to first prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into the culture medium.
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in DMSO.
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Solution 1: Gentle Warming. Gently warm the solution at 37°C for 10-15 minutes. This can increase the kinetic energy and help break intermolecular bonds. Avoid excessive heat, which could degrade the compound.
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Solution 2: Sonication. Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help to break up aggregates and facilitate dissolution.
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Solution 3: Increase Solvent Volume. You may be attempting to create a solution that is too concentrated. Try reducing the concentration by adding more DMSO. It's better to have a more dilute, fully dissolved stock than a concentrated, partially dissolved one.
Problem: After diluting my DMSO stock into aqueous buffer or cell media, a precipitate forms.
-
Solution 1: Check Final Solvent Concentration. The final concentration of the organic solvent (e.g., DMSO) in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced precipitation and cytotoxicity. If your dilution factor is too low, the this compound may crash out of the solution.
-
Solution 2: Use a Co-solvent System. For certain applications, a co-solvent system might improve solubility. A mixture of ethanol and water (1:1) or ethanol and DMSO (1:1) can sometimes improve the solubility of poorly soluble compounds.[9]
-
Solution 3: Dilute Serially. Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in media, vortex gently, and then perform the next dilution from this intermediate solution. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Solution 4: Add to Media with Serum. If preparing a working solution for cell-based assays, add the this compound stock solution to media that already contains serum (e.g., FBS). Proteins in the serum, like albumin, can bind to polyphenols and help keep them in solution.
Experimental Workflow & Data
General Workflow for Preparing this compound for In Vitro Assays
The following diagram outlines the standard procedure for preparing this compound for use in cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Solubility Data of Related Polyphenols
| Solvent/System | Solubility of Ellagic Acid | Reference |
| Water | Poorly soluble (< 1 µg/mL) | [10] |
| Distilled Water (25°C, 72h) | ~3.99 µg/mL | [10][11] |
| DMSO | Soluble | [7] |
| Ethanol | Moderately Soluble | [9] |
| Methanol | Slightly Soluble / Moderately Soluble | [7][9] |
| N-methyl-2-pyrrolidone (NMP) | Maximum Solubility | [7] |
| Ethanol:Water (1:1) | May improve solubility | [9] |
Effective Concentrations of this compound in In Vitro Assays
This table summarizes concentrations of this compound that have been successfully used in published studies.
| Assay Type | Cell Line / System | Effective Concentration | Reference |
| Antibacterial (MRSA) | S. aureus (clinical isolates) | MIC: 128 µg/mL | [2][5] |
| Anti-inflammatory | RAW 264.7 Macrophages | 25 µM | [4] |
| Cytotoxicity | Human PBMCs | Non-toxic up to 100 µM (93.9 µg/mL) | [5] |
Detailed Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity (DPPH Assay)
This protocol assesses the free radical scavenging activity of this compound.
-
Reagent Preparation:
-
Prepare a 0.04 mg/mL solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
Create a serial dilution of the this compound stock solution in methanol to achieve a range of final concentrations (e.g., 1-100 µg/mL).
-
In a 96-well plate, add 150 µL of the DPPH solution to 150 µL of each this compound dilution.[12]
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (methanol without the sample).
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.[12][13]
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 75,000 cells/well and allow them to adhere overnight.[14]
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.[4]
-
Incubate for an additional 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production compared to the LPS-only treated cells.
-
Relevant Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB pathway, which is critical for producing inflammatory mediators like nitric oxide. This compound can inhibit the phosphorylation of key proteins in this pathway.[4] Some ellagitannins are also known to inhibit Caspase-1, a key enzyme in the inflammasome pathway that activates pro-inflammatory cytokines.[15][16][17][18]
Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polyphenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Tellimagrandin II Extraction
Welcome to the technical support center for the optimization of Tellimagrandin II extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
Q: My this compound yield is consistently lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors related to the plant material, extraction solvent, and overall process. Here are some troubleshooting steps:
-
Plant Material:
-
Incorrect Plant Part: Ensure you are using the part of the plant reported to have the highest concentration of this compound (e.g., leaves, bark, fruit peels).
-
Improper Drying: Over-drying or drying at high temperatures can lead to the degradation of thermolabile compounds like this compound. Air-drying or freeze-drying are generally preferred over oven-drying at high temperatures.
-
Particle Size: The plant material should be ground to a fine powder to increase the surface area for extraction. A mesh size of 30-40 is often optimal.
-
-
Extraction Solvent:
-
Solvent Polarity: this compound, a hydrolyzable tannin, is soluble in polar solvents. Aqueous organic solvents like acetone and methanol are often more effective than water alone. A mixture of 70% acetone is often recommended for tannin extraction.
-
Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to saturation of the solvent and incomplete extraction. Increasing the volume of the solvent can enhance yield. A ratio of 60:1 (solvent to sample) has been suggested for efficient phenolic extraction.
-
-
Extraction Parameters:
-
Temperature: While higher temperatures can increase solubility, excessive heat can cause degradation. For conventional extractions, temperatures between 20-50°C are generally recommended.
-
Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix. However, prolonged extraction times can also lead to compound degradation.
-
Issue 2: Co-extraction of Impurities
Q: My extract contains a high level of impurities, such as chlorophyll and other pigments. How can I obtain a cleaner extract?
A: The presence of impurities is a common challenge. Here are some strategies to minimize their co-extraction:
-
Pre-extraction with a Nonpolar Solvent: Before the main extraction, wash the plant material with a nonpolar solvent like hexane or dichloromethane. This can effectively remove chlorophyll, waxes, and lipids without significantly affecting the yield of polar compounds like this compound.
-
Solvent Selection: The choice of solvent can influence the types of compounds extracted. Experiment with different solvent systems to find one that is more selective for this compound.
-
Purification Techniques:
-
Liquid-Liquid Extraction: After the initial extraction, you can perform a liquid-liquid extraction to partition the this compound into a different solvent phase, leaving some impurities behind.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively retain and elute this compound, thereby removing unwanted compounds.
-
Column Chromatography: For higher purity, column chromatography using resins like Sephadex LH-20 is effective for separating polyphenols.
-
Issue 3: Degradation of this compound During Extraction
Q: I suspect that this compound is degrading during my extraction process. What are the signs and how can I prevent this?
A: this compound can be susceptible to degradation, especially at high temperatures and pH levels.
-
Signs of Degradation:
-
A significant decrease in the target compound peak during HPLC analysis of samples taken at different time points of the extraction.
-
Changes in the color of the extract.
-
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heat. If using methods like microwave-assisted or ultrasound-assisted extraction, carefully control the temperature. Temperatures above 70°C can lead to rapid degradation of polyphenols.
-
pH Control: Maintain a slightly acidic pH, as alkaline conditions can promote the degradation of some polyphenols. Storing extracts at a low pH (e.g., 3.5) has been shown to improve stability.
-
Protection from Light and Oxygen: Store extracts in dark containers and consider using an inert gas (like nitrogen) to prevent oxidation.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid to the extraction solvent can help prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for this compound extraction?
A1: this compound has been isolated from various plant sources, including pomegranate (Punica granatum) peels, cloves (Syzygium aromaticum), Rosa rugosa leaves, and Cornus officinalis. The concentration can vary depending on the plant part, geographical location, and harvest time.
Q2: Which extraction method is the most efficient for this compound?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional solvent extraction methods. They typically require shorter extraction times, use less solvent, and can result in higher yields. However, the optimal method can depend on the specific plant material and available equipment.
Q3: What is the ideal solvent for extracting this compound?
A3: this compound is a polar molecule, so polar solvents are most effective. Mixtures of water with organic solvents like acetone or methanol are generally superior to using a single solvent. For tannins, a 70% acetone solution is often recommended.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. This technique separates the compounds in your extract, and by using a certified reference standard of this compound, you can determine its concentration.
Q5: How should I store my plant material and extracts to ensure the stability of this compound?
A5: Plant material should be stored in a cool, dry, and dark place to prevent degradation. Extracts should be stored at low temperatures (refrigerated or frozen) in airtight containers, protected from light. Adjusting the pH of the extract to be slightly acidic can also enhance stability.
Data Presentation
Table 1: Comparison of Extraction Methods for Polyphenols (General)
| Extraction Method | Typical Solvent(s) | Temperature Range (°C) | Extraction Time | Advantages | Disadvantages |
| Conventional Solvent Extraction | Water, Ethanol, Methanol, Acetone | 20 - 50 | Hours to Days | Simple, low equipment cost | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Water, Ethanol, Methanol | 20 - 60 | 15 - 60 min | Faster, reduced solvent consumption, improved yield | Higher equipment cost, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | Water, Ethanol, Methanol | 40 - 100 | 5 - 30 min | Very fast, highly efficient, reduced solvent use | Higher equipment cost, potential for thermal degradation if not controlled |
Table 2: Influence of Extraction Parameters on Tannin Yield (General)
| Parameter | Condition 1 | Yield | Condition 2 | Yield | General Trend |
| Solvent | 100% Water | Lower | 70% Acetone | Higher | Aqueous organic solvents are generally more efficient. |
| Temperature | 25°C | Lower | 50°C | Higher | Yield generally increases with temperature, but degradation risk also increases above 70°C. |
| Time (UAE) | 15 min | Lower | 30 min | Higher | Yield increases with time up to an optimal point, after which it may plateau or decrease. |
| Solid-to-Liquid Ratio | 1:10 g/mL | Lower | 1:25 g/mL | Higher | A higher solvent volume generally leads to better extraction efficiency. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound using an ultrasonic bath.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., pomegranate peels, Rosa rugosa leaves) at a temperature not exceeding 50°C.
-
Grind the dried material into a fine powder (30-40 mesh size).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 250 mL of 70% aqueous acetone as the extraction solvent (1:25 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Set the extraction temperature to 45°C.
-
Perform the extraction for 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with a small amount of the extraction solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the acetone.
-
-
Purification (Optional):
-
The concentrated aqueous extract can be further purified by liquid-liquid extraction with ethyl acetate or by column chromatography.
-
-
Quantification and Storage:
-
Quantify the this compound content using HPLC.
-
Store the final extract at 4°C in a dark, airtight container.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol outlines a general method for the quantification of this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
-
Preparation of Sample Solution:
-
Dissolve a known amount of the dried extract in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
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Gradient Program: A linear gradient can be used, for example, starting with a low percentage of Solvent B and increasing it over time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Approximately 280 nm.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting flowchart for this compound extraction.
Technical Support Center: Chemical Synthesis of Tellimagrandin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Tellimagrandin II.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around three key areas:
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Regioselective Galloylation: The selective introduction of galloyl groups at specific hydroxyl positions on the glucose core is a significant hurdle. This requires a carefully planned protecting group strategy to differentiate the reactivity of the various hydroxyl groups.[1][2][3]
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Diastereoselective Oxidative Coupling: The formation of the hexahydroxydiphenoyl (HHDP) bridge between the galloyl moieties at the C4 and C6 positions must be controlled to yield the correct (S)-atropisomer, which is found in the natural product.[1][4]
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Overall Yield and Step Economy: Traditional synthetic routes have often been lengthy, involving numerous protection and deprotection steps, which leads to low overall yields.[1] Modern approaches focus on minimizing the number of steps to improve efficiency.[1]
Q2: Why is the choice of protecting groups so critical in this synthesis?
A2: The glucose core of this compound has multiple hydroxyl groups with similar reactivity. Protecting groups are essential to "mask" certain hydroxyls while allowing others to react, thus ensuring the regioselective attachment of the galloyl moieties.[2][3] An orthogonal protecting group strategy is crucial, meaning that different protecting groups can be removed under specific conditions without affecting others.[5] This allows for a stepwise and controlled synthesis. For instance, using methoxymethyl (MOM) ethers for the galloyl groups not involved in the oxidative coupling and benzyl groups for those that are, enables selective deprotection and subsequent cyclization.[1]
Q3: What are the common methods for the intramolecular oxidative coupling to form the HHDP moiety?
A3: The intramolecular oxidative coupling of the two galloyl groups is a pivotal step. A successful method for achieving the desired (S)-stereochemistry involves the use of copper(II) chloride (CuCl₂) and n-butylamine (n-BuNH₂).[1] This reagent system promotes the stereoselective formation of the C-C bond between the two phenol rings. The choice of oxidant and reaction conditions is critical to avoid the formation of undesired atropisomers or other side products.
Troubleshooting Guides
Problem 1: Low Yield in Regioselective Galloylation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of regioisomers observed by TLC or NMR. | Incomplete protection of non-target hydroxyl groups. | - Ensure complete reaction during the protection steps by monitoring with TLC. - Use a slight excess of the protecting group reagent and base. - Consider using a bulkier protecting group for enhanced selectivity. |
| Low conversion to the desired galloylated product. | Steric hindrance at the target hydroxyl group. | - Employ a catalyst-controlled site-selective galloylation method.[1] - Increase reaction time and/or temperature, while carefully monitoring for side reactions. - Use a more reactive galloylating agent. |
| Starting material remains unreacted. | Inefficient activation of the gallic acid derivative. | - Ensure the gallic acid derivative is properly activated (e.g., as an acid chloride or with a coupling agent). - Use a stronger activating agent if necessary. |
Problem 2: Poor Diastereoselectivity in Oxidative Coupling
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of (R) and (S) atropisomers. | Non-optimal reaction conditions for oxidative coupling. | - Strictly adhere to the recommended temperature and reaction time for the CuCl₂/n-BuNH₂ coupling.[1] - Ensure the absence of water and oxygen, as these can interfere with the reaction. - The conformation of the glucose core, influenced by the protecting groups, can affect stereoselectivity. Ensure the correct protecting groups are in place.[2] |
| Low yield of the desired coupled product. | Decomposition of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use freshly distilled solvents and reagents. - Minimize reaction time to what is necessary for completion. |
| Formation of intermolecularly coupled byproducts. | High concentration of the substrate. | - Perform the oxidative coupling reaction under high dilution conditions to favor intramolecular cyclization. |
Problem 3: Difficulties in Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of closely related isomers or byproducts during column chromatography. | Similar polarity of the compounds in the mixture. | - Utilize high-performance liquid chromatography (HPLC) or counter-current chromatography for improved separation.[6][7] - Experiment with different solvent systems and stationary phases for column chromatography. |
| Degradation of the product on the silica gel column. | Acidity of the silica gel. | - Use deactivated silica gel (e.g., treated with triethylamine) for chromatography. - Consider alternative purification methods such as preparative TLC or crystallization. |
| Product is unstable and degrades upon storage. | Sensitivity to air, light, or temperature. | - Store the purified this compound and its intermediates under an inert atmosphere, protected from light, and at low temperatures. Polyphenols can be sensitive to oxidation.[8] |
Experimental Protocols
Key Experiment: Diastereoselective Intramolecular Oxidative Phenol Coupling
This protocol is based on a successful synthesis of this compound and focuses on the critical oxidative coupling step.[1]
-
Starting Material: The pentagalloylglucose derivative with benzyl protecting groups on the C4 and C6 galloyl moieties and MOM ethers on the C1, C2, and C3 galloyl moieties.
-
Reagents and Solvents:
-
Copper(II) chloride (CuCl₂)
-
n-Butylamine (n-BuNH₂)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
-
Procedure:
-
Dissolve the starting pentagalloylglucose derivative in the anhydrous, degassed solvent under an inert atmosphere (e.g., Argon). The reaction should be performed under high dilution to favor the intramolecular reaction.
-
Add a solution of CuCl₂ and n-BuNH₂ in the same solvent to the reaction mixture dropwise at the specified reaction temperature (e.g., room temperature or below, as optimized for the specific substrate).
-
Stir the reaction mixture for the predetermined time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a solution of EDTA to chelate the copper).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the desired product with the (S)-HHDP moiety.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Strategy | Number of Steps (from D-Glucose) | Overall Yield | Key Features | Reference |
| Early Total Synthesis | 14 | Low (not specified) | Relied heavily on traditional protecting group strategies. | [1] |
| Recent Short-Step Synthesis | 6 | 18% | Utilizes catalyst-controlled site-selective galloylation and avoids protection of the glucose core hydroxyls. | [1] |
Visualizations
Caption: Logical relationships between challenges and solutions in this compound synthesis.
Caption: Simplified workflow for the chemical synthesis of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Polyphenol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Tellimagrandin II
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tellimagrandin II during storage. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a hydrolyzable tannin, specifically an ellagitannin, found in various plants.[1] Like other polyphenolic compounds, it is susceptible to degradation, which can impact its biological activity and lead to inaccurate experimental results. Understanding and controlling its stability is crucial for reliable research and development.
Q2: What are the main causes of this compound degradation?
A2: The primary causes of this compound degradation are hydrolysis, oxidation, and enzymatic activity. These processes can be influenced by several environmental factors.
Q3: What are the known degradation products of this compound?
A3: As an ellagitannin, this compound is known to hydrolyze to form ellagic acid and gallic acid.[2] Further degradation through oxidation can also occur. The complete degradation pathway can be complex, involving several intermediate products.
Q4: How should solid this compound be stored?
A4: Solid this compound should be stored at 4°C and protected from light.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect these solutions from light. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in stored samples | Degradation of this compound due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or incorrect pH of the solvent. | - Verify storage conditions (temperature, light protection). - Use freshly prepared solutions or properly stored aliquots. - Ensure the solvent pH is acidic (ideally below 4) to minimize hydrolysis. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products such as ellagic acid or gallic acid. | - Analyze for the presence of known degradation products. - Review storage and handling procedures to identify potential causes of degradation. - Perform a forced degradation study to identify potential degradation products under various stress conditions. |
| Precipitation in the stock solution upon thawing | Poor solubility of this compound or its degradation products at lower temperatures. | - Gently warm the solution to 37°C and sonicate to aid dissolution. - Consider using a different solvent system if precipitation persists. DMSO is a common solvent for initial stock preparation. |
| Inconsistent experimental results between batches | Variability in the stability of this compound due to differences in storage time, handling, or exposure to environmental factors. | - Standardize storage and handling protocols across all experiments. - Use a fresh batch of this compound or re-qualify older batches for purity and concentration before use. |
Quantitative Data on Stability
While specific degradation kinetic data for this compound is limited in publicly available literature, data from a closely related and well-studied ellagitannin, Punicalagin , can provide valuable insights into the expected stability profile. The following tables summarize the stability of Punicalagin under various conditions. Please note that these values should be considered as an approximation for this compound and may not be directly transferable.
Table 1: Effect of Temperature on the Stability of Punicalagin in Aqueous Solution (pH 3.5) over 180 Days
| Temperature (°C) | Remaining Punicalagin (%) |
| 4 | 67% |
| 25 | Not specified, but degradation is faster than at 4°C |
| 37 | Not specified, but degradation is faster than at 25°C |
Source: Adapted from studies on pomegranate peel extracts containing punicalagins.[3]
Table 2: Effect of pH on the Stability of Ellagitannins at Elevated Temperatures (60-80°C)
| pH | Stability |
| Acidic (e.g., pH 2-4) | Relatively stable |
| Neutral (e.g., pH 7) | Rapid degradation |
| Mildly Basic (e.g., pH 8) | Very rapid degradation |
Source: General findings from studies on the stability of various ellagitannins.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method optimization and validation are crucial for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-5% B (column wash and re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm and 360 nm for this compound and its degradation products.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
Quantify the amount of this compound remaining over time by comparing the peak area to that of a freshly prepared standard.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to subject this compound to various stress conditions to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
-
Thermal Degradation: Incubate the solid compound or the stock solution at elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.
3. Analysis:
-
At each time point, take an aliquot of the stressed sample and analyze it using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
LC-MS can be used to determine the mass of the degradation products, aiding in their identification.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
References
Minimizing interference in antioxidant capacity assays of Tellimagrandin II
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing interference when measuring the antioxidant capacity of Tellimagrandin II, a potent ellagitannin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its antioxidant capacity challenging?
A1: this compound is a large polyphenolic compound classified as an ellagitannin, commonly found in plants like cloves (Syzygium aromaticum) and Geum japonicum.[1] Its complex structure, featuring multiple galloyl groups, gives it potent antioxidant properties.[2] However, this same structural complexity, characteristic of tannins, can lead to significant interference in common antioxidant capacity assays through mechanisms like non-specific reactions, precipitation, and spectral interference.[3][4][5]
Q2: Which antioxidant capacity assay is best suited for this compound?
A2: There is no single "best" assay. A multi-assay approach is recommended to obtain a comprehensive antioxidant profile.
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For radical scavenging: The ABTS assay is often preferred over the DPPH assay for tannins due to its applicability at a broader pH range and higher sensitivity. The ABTS radical cation also reacts more readily with a wider range of antioxidants.[6]
-
For reducing power: The FRAP assay can be used, but results should be interpreted with caution as other non-phenolic reducing agents can interfere.[7][8]
-
For peroxyl radical scavenging: The ORAC assay is highly relevant as it measures hydrogen atom transfer (HAT), a key mechanism of antioxidant action, and uses a biologically relevant radical source.[9][10]
Q3: My sample solution turns cloudy when mixed with the DPPH reagent. What should I do?
A3: Cloudiness or precipitation is a common issue when working with polyphenolic extracts and is often caused by poor solubility of the analyte or its reaction products in the assay solvent.[11] To resolve this, ensure that the solvent used to dissolve your this compound sample is the same as the solvent used to prepare the DPPH working solution (e.g., methanol or ethanol).[11] If the problem persists, try diluting your sample further.
Q4: Why are my antioxidant capacity results not reproducible?
A4: Poor reproducibility can stem from several factors:
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Reagent Instability: DPPH and ABTS radical solutions are light-sensitive and degrade over time. Always use freshly prepared solutions for each experiment and store them in the dark.[12][13]
-
Inconsistent Incubation Time: The reaction kinetics for tannins can be slow. Ensure you use a consistent, and sufficiently long, incubation time for all samples and standards as specified in your validated protocol.[8][14]
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Temperature Fluctuations: Assays like ORAC are highly sensitive to temperature. Use a plate reader with stable temperature control.[15]
-
Pipetting Errors: Given the small volumes often used in microplate assays, precise pipetting is critical. Calibrate your pipettes regularly.
Q5: How can I correct for the intrinsic color of my this compound sample?
A5: Sample color can interfere with spectrophotometric readings. To correct for this, prepare a sample blank for each concentration of this compound tested. This blank should contain the sample and the assay solvent, but not the colored reagent (e.g., DPPH or ABTS radical). Subtract the absorbance of the sample blank from the absorbance of the corresponding test sample.[16][17]
Troubleshooting Guides by Assay
This section addresses specific problems you may encounter with common antioxidant assays when analyzing this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low IC50 values | 1. Reaction has not reached its endpoint. Tannins can have slow reaction kinetics.[8] 2. DPPH solution has degraded.[18] 3. Inappropriate solvent used for sample dissolution. | 1. Increase the incubation time. Perform a kinetic study to determine when the reaction plateaus. 2. Prepare fresh DPPH solution daily and protect it from light.[12] 3. Ensure the sample is fully dissolved in the same solvent used for the DPPH solution. |
| Sample precipitates in the well | 1. Poor solubility of this compound in the assay medium. 2. The reaction product is insoluble. | 1. Use a solvent like methanol or ethanol for both the sample and the DPPH reagent.[11] 2. Try different solvents or dilute the sample. If precipitation is unavoidable, this assay may not be suitable. |
| High background absorbance | 1. The this compound solution has a native color that absorbs near 517 nm. | 1. Prepare a sample blank (sample + solvent, no DPPH) for each concentration and subtract its absorbance from the sample reading.[17] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Results seem too high or overestimated | 1. Tannins are highly reactive with the ABTS radical cation.[3] 2. Interference from other reducing compounds in the sample if using an extract. | 1. This is an inherent property of the assay. Report results and compare them with a tannin standard like tannic acid or gallic acid. 2. Use a purified sample of this compound. If using an extract, acknowledge the potential for overestimation. |
| Decolorization is too rapid to measure | 1. The concentration of this compound is too high. | 1. Dilute the sample to bring the reaction rate within a measurable range. The goal is to achieve a 20-80% inhibition of the blank absorbance.[19] |
| ABTS radical solution absorbance is unstable | 1. The radical was not fully formed. 2. The solution is degrading. | 1. Ensure the ABTS and potassium persulfate solution is incubated for the full 12-16 hours in the dark to allow for complete radical generation.[13][20] 2. Once formed, the radical is stable for several days if stored in the dark, but it is best practice to use it within 2 days.[13] |
FRAP (Ferric Reducing Antioxidant Power) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Results do not correlate with other assays | 1. The FRAP assay measures reducing ability, not radical scavenging. The mechanisms are different.[7] 2. The acidic pH (3.6) of the assay is not physiological and can affect antioxidant behavior.[7] | 1. Acknowledge the mechanistic differences. Use the FRAP assay as a measure of electron-donating capacity, not as a direct proxy for radical scavenging. 2. This is a limitation of the assay. Report the results with this context. |
| High variability between replicates | 1. FRAP reagent was not freshly prepared. 2. Inconsistent temperature during incubation. | 1. The FRAP reagent (acetate buffer, TPTZ, and FeCl3) must be prepared fresh for each use.[21] 2. Use a calibrated incubator or water bath set to 37°C for the reaction.[22][23] |
ORAC (Oxygen Radical Absorbance Capacity) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent fluorescence decay curves | 1. Inaccurate or inconsistent addition of the AAPH radical initiator. 2. Temperature fluctuations in the plate reader. | 1. Use a multichannel pipette or an automated injector for rapid and consistent addition of AAPH to all wells.[9] 2. Ensure the plate reader is pre-heated to 37°C and maintains this temperature throughout the measurement period.[15] |
| Low ORAC value for a known potent antioxidant | 1. Sample is not soluble in the aqueous buffer system. 2. The antioxidant acts via a mechanism other than hydrogen atom transfer (HAT). | 1. For lipophilic compounds, a modified protocol using a different solvent system (e.g., acetone) may be necessary.[24] 2. This is unlikely for this compound, but it highlights the importance of using multiple assays to capture different antioxidant mechanisms. |
Quantitative Data Summary
The following table compares the key parameters of the four most common antioxidant capacity assays.
Table 1: Comparison of Key Antioxidant Capacity Assays
| Parameter | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay |
| Principle | Electron/Hydrogen transfer from antioxidant to DPPH radical.[25] | Reduction of the pre-formed ABTS radical cation.[26] | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ.[21] | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[10] |
| Mechanism | Primarily Single Electron Transfer (SET) | Primarily Single Electron Transfer (SET) | Single Electron Transfer (SET) | Hydrogen Atom Transfer (HAT) |
| Wavelength | ~517 nm[27] | ~734 nm[20] | ~593 nm[23] | Ex: ~485 nm, Em: ~520 nm[28] |
| Endpoint | Decrease in absorbance | Decrease in absorbance | Increase in absorbance | Area Under the Curve (AUC) of fluorescence decay |
| Pros for Tannins | Simple and inexpensive. | High sensitivity; less interference from sample color.[17] | Automated and rapid. | Biologically relevant radical; measures HAT mechanism.[10] |
| Cons for Tannins | Slow reaction kinetics; potential for precipitation; solvent dependency.[8][11] | Can be overly reactive with tannins, potentially overestimating activity.[3] | Non-physiological pH; measures reducing power, not scavenging.[7] | Technically demanding; sensitive to temperature and timing.[24] |
Visualized Workflows and Logic
The following diagrams illustrate key experimental and logical workflows for antioxidant capacity assessment.
Caption: General experimental workflow for microplate-based antioxidant capacity assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tannic acid interferes with the commonly used laccase-detection assay based on ABTS as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of tannin addition on the antioxidant activity and sensory character of Malagousia white wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. m.youtube.com [m.youtube.com]
- 14. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. mdpi.com [mdpi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. content.abcam.com [content.abcam.com]
- 24. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 25. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
Technical Support Center: Cell Viability Assays with Tellimagrandin II
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tellimagrandin II in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on cancer cells?
This compound is a polyphenolic compound, specifically an ellagitannin, found in various plants. Its primary mechanism of action against cancer cells is multifaceted, involving the induction of apoptosis (programmed cell death) and autophagy. It can also cause cell cycle arrest, preventing cancer cells from proliferating. This compound has been shown to exert its effects by modulating key cellular signaling pathways, including the PI3K/Akt and MAPK pathways.
Q2: I'm observing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results when using this compound can stem from several factors:
-
Compound Solubility: this compound may have limited solubility in standard cell culture media. Ensure it is fully dissolved in a suitable solvent (like DMSO) before diluting it to its final concentration in the media. Precipitates can lead to inaccurate dosing and variability.
-
Interference with Assay Reagents: As a polyphenolic compound, this compound has reducing properties that can directly react with tetrazolium-based reagents like MTT, XTT, or WST-1, leading to a false-positive signal for cell viability. It is crucial to include a "compound only" control (see experimental protocols).
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. The effective concentration can vary significantly, requiring careful dose-response studies for each new cell line.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Shorter incubation times may not be sufficient to induce significant cell death, while longer times might lead to secondary effects.
Q3: My MTT assay results show an increase in viability at high concentrations of this compound. Is this correct?
This is a common artifact observed with polyphenolic compounds. This compound can directly reduce the MTT reagent (a yellow tetrazolium salt) to its purple formazan product, independent of cellular metabolic activity. This chemical reaction mimics the activity of viable cells, leading to artificially inflated absorbance readings. To correct for this, you must include a control well containing only media, this compound (at the same concentration as your experimental wells), and the MTT reagent. The absorbance from this control should be subtracted from your experimental values.
Q4: What is the dual antioxidant and pro-oxidant effect of this compound?
This compound can act as an antioxidant at low concentrations, protecting cells from oxidative stress. However, at higher concentrations, particularly in the presence of metal ions like copper, it can act as a pro-oxidant. This pro-oxidant activity leads to the generation of reactive oxygen species (ROS), which can induce DNA damage and trigger apoptosis in cancer cells. This dual nature is an important consideration when interpreting experimental results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in control wells (media + compound + assay reagent) | Direct reduction of the assay reagent (e.g., MTT, XTT) by this compound. | 1. Always run a "compound only" control for each concentration. 2. Subtract the average absorbance of the "compound only" control from the corresponding experimental wells. 3. Consider using a non-tetrazolium-based assay, such as a crystal violet assay or a CyQUANT direct cell proliferation assay, which measures cell number more directly. |
| Precipitate forms in the culture media after adding this compound | Poor solubility of the compound at the tested concentration. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in media. 2. Avoid high final concentrations of DMSO (typically keep below 0.5%). 3. Visually inspect wells for precipitation before and during the experiment. If observed, those data points should be considered unreliable. |
| No significant cytotoxicity observed even at high concentrations | 1. The selected cell line may be resistant to this compound. 2. Incubation time may be too short. 3. The compound may have degraded. | 1. Test a wider range of concentrations. 2. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period. 3. Use freshly prepared solutions of this compound. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete dissolution or precipitation of this compound. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare a master mix of the treatment media to add to replicate wells. 3. Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 24h | 26.5 | |
| A549 | Lung Carcinoma | 48h | ~50 | |
| H1299 | Lung Carcinoma | 48h | ~40 | |
| PC-3 | Prostate Cancer | 48h | 24.1 | |
| DU145 | Prostate Cancer | 48h | 34.2 |
Note: IC50 values can vary based on experimental conditions, assay type, and cell line passage number.
Experimental Protocols
MTT Cell Viability Assay with this compound
This protocol is adapted for polyphenolic compounds and includes essential controls to mitigate assay interference.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create serial dilutions in complete medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the appropriate wells. Remember to include vehicle controls (cells treated with medium containing the same final concentration of DMSO).
-
Control Setup (Crucial):
-
Cell-Free Control (Compound Only): In separate wells, add 100 µL of each this compound dilution to medium without cells. This will measure the direct reduction of MTT by the compound.
-
Untreated Control: Wells with cells in medium containing only the vehicle (DMSO).
-
Blank Control: Wells with medium only (no cells, no compound).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to all wells (including cell-free controls). Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Calculation: Corrected Absorbance = (Absorbance of Treated Cells) - (Absorbance of Compound Only Control) % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
Visualizations
Caption: Workflow for a cell viability assay using this compound with necessary controls.
Technical Support Center: Optimizing Conditions for Tellimagrandin II Synergistic Activity Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the synergistic activities of Tellimagrandin II. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what areas has its synergistic activity been observed?
A1: this compound is a polyphenolic compound, specifically an ellagitannin, found in various plants, including walnuts and cloves.[1][2] It has demonstrated synergistic activity, most notably in enhancing the efficacy of antibiotics against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[3] The mechanism in this context involves the reduction of mecA expression, which is responsible for penicillin-binding protein 2a (PBP2a) production, a key factor in antibiotic resistance.[3] Additionally, as a polyphenol, it belongs to a class of compounds known to exhibit synergistic effects with chemotherapeutic agents in cancer treatment, suggesting its potential in oncology research.
Q2: What are the common experimental models to assess the synergistic activity of this compound?
A2: The most common in vitro models for assessing synergy are the checkerboard microdilution assay and time-kill curve analysis. These methods allow for the determination of the Fractional Inhibitory Concentration (FIC) index and the Combination Index (CI), which provide quantitative measures of synergy. For a more visual representation of the interaction, isobologram analysis is a widely used graphical method.
Q3: How do I select the optimal concentration range for this compound and the combination drug in a synergy study?
A3: To select the optimal concentration range, you should first determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) of each compound individually against your cell line or bacterial strain of interest. For the combination study, it is recommended to use a range of concentrations below and above the individual IC50/MIC values for both this compound and the partner drug. A common starting point is to use concentrations that produce between 10% and 90% of the maximum effect for each drug alone.
Q4: What are the main signaling pathways potentially modulated by this compound in a synergistic context, particularly in cancer?
A4: While direct studies on this compound are limited, related polyphenols are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt and NF-κB signaling pathways are critical targets. This compound may potentiate the effects of chemotherapeutic drugs by inhibiting these pro-survival pathways, thereby increasing cancer cell susceptibility to apoptosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible synergy results. | - Inaccurate determination of single-agent IC50/MIC values.- Variability in cell seeding density or bacterial inoculum.- Instability of this compound or the combination drug in the experimental medium.- Errors in calculating the Combination Index (CI) or Fractional Inhibitory Concentration (FIC) index. | - Re-determine the IC50/MIC values for each drug before initiating combination studies.- Standardize cell seeding and bacterial inoculum preparation protocols.- Prepare fresh solutions of the compounds for each experiment.- Use validated software or a standardized spreadsheet for CI/FIC index calculations. |
| High variability in MTT or other viability assay readings. | - Uneven dissolution of the formazan crystals in MTT assays.- Interference of this compound with the assay reagents.- Cell clumping leading to inconsistent cell numbers per well. | - Ensure complete solubilization of formazan crystals by vigorous pipetting or shaking.- Run appropriate controls, including media with this compound alone, to check for interference.- Ensure a single-cell suspension before seeding. |
| Observed antagonism instead of synergy. | - The two drugs may have mutually exclusive mechanisms of action.- The chosen concentration ratios may not be optimal for a synergistic interaction.- The selected experimental model may not be appropriate. | - Consider the known mechanisms of action of both drugs.- Perform the synergy assay over a wider range of concentrations and different fixed-ratio combinations.- Validate findings using a secondary synergy assay (e.g., time-kill curve analysis if the primary assay was a checkerboard). |
| Difficulty in interpreting isobolograms. | - Non-parallel dose-response curves of the individual agents.- A complex interaction that is not simply synergistic, additive, or antagonistic. | - Ensure that the dose-response curves for the individual agents are well-characterized.- Consult specialized literature on isobologram analysis for non-linear interactions.- Complement the isobologram with a CI analysis across a range of effect levels. |
Quantitative Data Summary
The following tables provide a summary of cytotoxic data for this compound and a conceptual framework for designing synergy experiments.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | ~20-50 | Not specified | [1] |
| MCF7 | Breast Cancer | ~20-50 | Not specified | [1] |
| HeLa | Cervical Cancer | ~20-50 | Not specified | [1] |
Note: The referenced study indicates that the methanol extract of walnuts, with Tellimagrandin I and II as predominant compounds, was cytotoxic to these cell lines. The IC50 values are estimations based on the provided information and should be experimentally determined for purified this compound in your specific cellular model.
Table 2: Example Concentration Matrix for a Checkerboard Assay
This table illustrates a hypothetical concentration matrix for a synergy study between this compound and a chemotherapeutic agent (Drug X), based on their individual IC50 values.
| Drug X Concentration (based on its IC50) | |||||
| This compound Concentration (based on its IC50) | 0 | 0.125 x IC50 | 0.25 x IC50 | 0.5 x IC50 | 1 x IC50 |
| 0 | Cell Viability | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
| 0.125 x IC50 | Cell Viability | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
| 0.25 x IC50 | Cell Viability | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
| 0.5 x IC50 | Cell Viability | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
| 1 x IC50 | Cell Viability | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with medium containing the vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Checkerboard Assay for Synergy Assessment
This protocol outlines the setup for a checkerboard assay to evaluate the synergistic effects of this compound and a second compound (Drug X).
Procedure:
-
Prepare stock solutions of this compound and Drug X at a concentration that is 4 times the highest desired concentration in the assay.
-
In a 96-well plate, add 50 µL of culture medium to all wells.
-
Create serial dilutions of this compound horizontally across the plate and Drug X vertically down the plate.
-
Add 100 µL of the cell suspension (at the same density as in the IC50 assay) to each well.
-
Incubate the plate for the same duration as the IC50 assay.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formulas:
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)
-
FIC of Drug X = (IC50 of Drug X in combination) / (IC50 of Drug X alone)
-
FIC Index = FIC of this compound + FIC of Drug X
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
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0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
Visualizations
Signaling Pathways
References
Tellimagrandin II purity assessment and quality control
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tellimagrandin II. It includes frequently asked questions and troubleshooting guides for common issues encountered during purity assessment and quality control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a hydrolyzable tannin, specifically an ellagitannin. It is formed through the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[1] It can be found in various plants, including Geum japonicum and Syzygium aromaticum (clove).[1] this compound is an isomer of punicafolin and nupharin A.[1]
Q2: What are the primary methods for assessing the purity of this compound?
A2: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is used for separation and quantification.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used for structural elucidation and to identify impurities.[4][5][6]
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight and identify components.[5][7][8]
-
High-Performance Thin-Layer Chromatography (HPTLC): This technique can also be employed for quantification.[9]
Q3: What are the potential impurities I should be aware of when working with this compound?
A3: Potential impurities can arise from the synthetic or purification process, as well as from degradation. Key potential impurities include:
-
Pentagalloylglucose: The biosynthetic precursor to this compound.[1][7]
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Isomers: Punicafolin and nupharin A are isomers of this compound.[1]
-
Degradation Products: this compound can dimerize to form cornusiin E.[1]
-
Residual Solvents: Solvents used during extraction and purification may be present.[10]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored under controlled conditions. While specific stability studies are not widely published, a commercial supplier recommends storing solutions as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[10] For the solid compound, storage at 2-8°C is suggested for up to 24 months.[10]
Q5: What are the known biological activities of this compound?
A5: this compound has demonstrated several biological activities, including:
-
Anti-herpesvirus properties. [1]
-
Antibacterial activity: It shows potent inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[11]
Troubleshooting Guides
HPLC Analysis
Q: My HPLC chromatogram shows broad or tailing peaks for this compound. What could be the cause?
A: This can be due to several factors. Consider the following troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of phenolic compounds. Try adjusting the pH slightly.
-
Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the numerous hydroxyl groups of this compound, causing tailing. Consider using a column with end-capping or adding a competing base to the mobile phase.
Q: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A: Unexpected peaks could be impurities, degradation products, or artifacts.
-
Check for Impurities: As mentioned in the FAQs, potential impurities include pentagalloylglucose and isomers like punicafolin.[1]
-
Assess Degradation: this compound can dimerize to cornusiin E.[1] If your sample is old or has been stored improperly, you may be seeing this degradation product.
-
Blank Injection: Run a blank injection (mobile phase only) to ensure the peaks are not from the solvent or system.
NMR Spectroscopy
Q: My 1H NMR spectrum of this compound appears complex with overlapping signals. How can I simplify it?
A: The complexity of the this compound spectrum is inherent to its structure.
-
Higher Field Strength: Using a higher field NMR spectrometer will provide better signal dispersion.
-
2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons, and in resolving overlapping signals.
-
Solvent Choice: The choice of solvent can influence chemical shifts. Deuterated methanol (MeOD-d4) or deuterated water (D2O) are commonly used.[12]
Q: I see signals in my NMR spectrum that I cannot assign to this compound. What might they be?
A: Unassigned signals could be from:
-
Residual Solvents: Check for characteristic peaks of solvents used in the isolation or purification process.
-
Impurities: Signals from precursors like pentagalloylglucose or other related tannins may be present.[1][7]
-
Water: A broad peak from residual water is common, especially in hygroscopic samples.
Mass Spectrometry
Q: My mass spectrometry results for this compound are inconsistent or show unexpected masses. What should I check?
A:
-
Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]+) or potassium ([M+K]+).
-
Fragmentation: Depending on the ionization method and energy, the molecule may fragment. Look for fragments corresponding to the loss of galloyl groups or other parts of the molecule.
-
Calibration: Ensure the mass spectrometer is properly calibrated.
-
Sample Purity: The presence of impurities will result in additional mass signals.
Quantitative Data
Table 1: Antibacterial Activity of this compound against MRSA
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 128 µg/mL | [11] |
Table 2: Purity Assessment Log (Template)
| Lot Number | Date of Analysis | Method | Purity (%) | Impurity Profile (Peak Area %) | Analyst |
| HPLC | |||||
| NMR | |||||
| HPTLC |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general RP-HPLC method; optimization may be required.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[13]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated Methanol (CD3OD) or Deuterated Chloroform (CDCl3).[5][12]
-
Concentration: 5-10 mg/mL.
-
Spectrometer: 300 MHz or higher for 1H NMR.
-
Experiments:
-
1H NMR: To observe the proton signals.
-
13C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC): For detailed structural assignment and to resolve overlapping signals.
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Ionization Source: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[5]
-
Mode: Negative ion mode is often preferred for phenolic compounds.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation: Infuse a dilute solution of the sample in methanol/water directly into the source. If using LC-MS, the output from the HPLC is directly fed into the MS.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polyphenol - Wikipedia [en.wikipedia.org]
- 3. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Aspects of Tannin-Anthelmintic Interactions as Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS:81571-72-4 | Manufacturer ChemFaces [chemfaces.com]
- 11. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Tellimagrandin II and Punicalagin
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antibacterial properties of two prominent tannins, Tellimagrandin II and Punicalagin. This document synthesizes available experimental data to evaluate their efficacy and mechanisms of action against various bacterial strains.
This guide presents a comparative analysis of this compound and Punicalagin, two ellagitannins with demonstrated antibacterial properties. While both compounds exhibit significant potential in combating bacterial infections, particularly those caused by resistant strains, their efficacy and mechanisms of action show notable differences. This document aims to provide a clear, data-driven comparison to aid in research and development efforts.
Comparative Antibacterial Efficacy
This compound and Punicalagin have been evaluated against a range of bacteria, with a particular focus on methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key measure of their efficacy, representing the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 12.5 - 50 | |
| Staphylococcus aureus (MSSA) | 25 | ||
| Bacillus subtilis | 25 | ||
| Escherichia coli | >100 | ||
| Pseudomonas aeruginosa | >100 | ||
| Punicalagin | Staphylococcus aureus | 64 - 250 | |
| Staphylococcus epidermidis | 125 | ||
| Streptococcus pyogenes | 250 | ||
| Escherichia coli | 250 - 500 | ||
| Pseudomonas aeruginosa | 250 | ||
| Salmonella typhimurium | 250 | ||
| Klebsiella pneumoniae | 500 |
Analysis: The available data suggests that this compound exhibits more potent activity against Gram-positive bacteria, particularly MRSA, with lower MIC values compared to Punicalagin. Both compounds demonstrate weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which is a common characteristic of many natural polyphenols due to the presence of the outer membrane in Gram-negative bacteria.
Mechanisms of Antibacterial Action
The antibacterial effects of this compound and Punicalagin are attributed to their ability to interfere with essential bacterial processes.
This compound: Research has shown that this compound exerts its anti-MRSA activity through a multi-target mechanism. It has been found to inhibit the function of penicillin-binding protein 2a (PBP2a), an enzyme crucial for the synthesis of the bacterial cell wall in MRSA, thereby compromising the structural integrity of the bacterium. Additionally, it inhibits sortase A, an enzyme responsible for anchoring surface proteins to the cell wall, which are often involved in virulence and adhesion.
Punicalagin: The antibacterial action of punicalagin is also multifaceted. It is known to inhibit bacterial growth by binding to the cell surface, which can disrupt membrane function and lead to cell lysis. Furthermore, punicalagin has been shown to inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously difficult to treat with conventional antibiotics. It can also interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production.
Visualizing the Mechanisms
The following diagrams illustrate the known antibacterial mechanisms of this compound and the general workflow for assessing antibacterial efficacy.
Caption: Mechanism of this compound against MRSA.
Caption: General workflow for MIC determination.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the antibacterial efficacy of compounds like this compound and Punicalagin.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The test compounds (this compound or Punicalagin) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Conclusion
Both this compound and Punicalagin are promising natural compounds with significant antibacterial properties. This compound appears to be a more potent agent against Gram-positive bacteria, particularly MRSA, with a well-defined mechanism of action involving the inhibition of PBP2a and sortase A. Punicalagin demonstrates a broader spectrum of activity, albeit at generally higher concentrations, and possesses anti-biofilm and quorum sensing inhibitory properties that warrant further investigation. The choice between these compounds for further development would depend on the target pathogen and the desired therapeutic application. Further head-to-head studies under identical experimental conditions are necessary for a more definitive comparison.
A Comparative Analysis of Tellimagrandin II from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tellimagrandin II, a promising ellagitannin with a range of biological activities, isolated from various natural sources. This document is intended to assist researchers, scientists, and professionals in drug development in understanding the comparative yields, biological activities, and extraction methodologies of this compound from different plant species. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate informed decisions in research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the yield of this compound from different natural sources and compare its biological activity based on reported experimental data. It is important to note that the yields and bioactivity can vary depending on the specific plant part, geographical location, harvesting time, and the extraction and purification methods employed.
Table 1: Comparative Yield of this compound from Various Natural Sources
| Natural Source | Plant Part | Reported Yield/Content | Reference |
| Cornus officinalis (Japanese cornel) | Seeds | Identified as a constituent, but specific yield not quantified in the provided search results. The seeds are noted to be rich in ellagitannins.[1] | [1][2][3][4] |
| Rosa rugosa (Japanese rose) | Petals | A main constituent of the ethyl acetate soluble portion, which yields 15-20% of the total extract.[5] Tellimagrandin I and II are found in extracts.[6] | [5][6][7] |
| Quercus suber (Cork oak) | Bark | Methanolic extracts show yields of 16-17.6%. While not specifically quantifying this compound, the bark is a known source of hydrolyzable tannins.[8][9] | [8][9][10][11][12] |
| Filipendula ulmaria (Meadowsweet) | Inflorescence | Tellimagrandin I and II have been isolated from this source.[13] | [13][14] |
Table 2: Comparative Biological Activity of this compound
| Biological Activity | Assay | Test System | IC50 / Result | Source of this compound |
| Antioxidant Activity | DPPH Radical Scavenging | In vitro | While specific IC50 values for this compound were not found, extracts of plants containing it show strong antioxidant activity. For example, Rosa rugosa extracts have notable free radical scavenging activities. The IC50 value is a common metric for this assay.[15][16][17][18][19] | Rosa rugosa |
| Anticancer Activity | MTT Assay | HeLa (Cervical Cancer) Cells | Specific IC50 values for this compound were not available in the search results. However, related compounds and extracts from source plants show cytotoxicity against HeLa cells.[20][21][22][23][24] | Not Specified |
| Antibacterial Activity | Growth Inhibition Assay | E. coli, S. aureus, B. cereus | This compound from Rosa rugosa showed significant inhibitory effects on these pathogenic bacteria, with inhibition rates over 50% at 1 mM concentration for some strains.[5] | Rosa rugosa |
Experimental Protocols
Detailed methodologies for the extraction, isolation, and quantification of this compound, as well as for assessing its biological activity, are crucial for reproducible research.
Extraction and Isolation of this compound
This protocol is a representative summary based on common methods for isolating hydrolyzable tannins from plant materials.
-
Plant Material Preparation : Air-dry the selected plant material (e.g., petals, seeds, leaves) at room temperature and grind it into a fine powder.
-
Extraction :
-
Solvent Partitioning :
-
Concentrate the initial extract under reduced pressure to remove acetone or methanol.
-
Partition the resulting aqueous solution successively with ethyl acetate. The ethyl acetate fraction will be enriched with tannins like this compound.
-
-
Chromatographic Purification :
-
Subject the concentrated ethyl acetate fraction to column chromatography on Sephadex LH-20.[14]
-
Elute the column with a gradient of ethanol in water, gradually increasing the ethanol concentration.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Semi-preparative HPLC :
-
Pool the fractions containing this compound and further purify them using semi-preparative HPLC on a C18 column.[14]
-
Use a gradient of acetonitrile in water (with 0.1% formic acid) as the mobile phase.
-
The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).[14]
-
Quantification of this compound by HPLC-DAD
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD) is used.[25][26][27]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[27]
-
Mobile Phase : A gradient elution using two solvents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[27]
-
Flow Rate : Typically 1.0 mL/min.[27]
-
Detection : Monitor the absorbance at 280 nm for the quantification of this compound.[14]
-
-
Quantification :
-
Prepare a calibration curve using a purified standard of this compound at various concentrations.
-
Inject the plant extracts and the standard solutions into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Procedure :
-
Calculation : The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[17]
MTT Assay (Anticancer Activity)
-
Cell Culture : Culture a human cancer cell line, such as HeLa, in an appropriate medium and conditions.
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce MTT to formazan.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[20]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes and pathways related to the analysis of this compound.
Caption: Workflow for the extraction and isolation of this compound from natural sources.
Caption: Inhibition of the NF-κB signaling pathway by this compound.[28][29][30][31][32]
Caption: Potential modulation of the MAPK signaling pathway by this compound.[33][34][35][36][37]
References
- 1. New Type of Tannins Identified from the Seeds of Cornus officinalis Sieb. et Zucc. by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridgepublish.com [cambridgepublish.com]
- 3. A comprehensive review of Cornus officinalis: health benefits, phytochemistry, and pharmacological effects for functional drug and food development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corni Fructus: a review of chemical constituents and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneticbio.jp [geneticbio.jp]
- 6. Rosa rugosa Low Caloric Fiber Protein Preparations Rich in Antioxidant Flavanols and Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticandidosic Activity and Acute Toxicity of Quercus Suber L. Bark Extracts [jmchemsci.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. research.utu.fi [research.utu.fi]
- 14. utupub.fi [utupub.fi]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of phytochemical profile, and antioxidant, antidiabetic activities of indigenous Thai fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.sld.cu [scielo.sld.cu]
- 19. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerginginvestigators.org [emerginginvestigators.org]
- 22. researchgate.net [researchgate.net]
- 23. cyprusjmedsci.com [cyprusjmedsci.com]
- 24. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. researchgate.net [researchgate.net]
- 27. e-nps.or.kr [e-nps.or.kr]
- 28. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of NF-kappaB signaling by A20 through disruption of ubiquitin enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 34. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 37. mdpi.com [mdpi.com]
Tellimagrandin II: A Potent Natural Compound Outperforming Conventional Antibiotics Against Resistant Bacteria
In the ongoing battle against antimicrobial resistance, natural compounds are emerging as a promising frontier for novel drug development. Among these, Tellimagrandin II, a dimeric ellagitannin, has demonstrated significant efficacy, particularly against challenging multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of this compound's performance against conventional antibiotics, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual-Pronged Attack
This compound exhibits a sophisticated mechanism of action that not only inhibits bacterial growth directly but also resensitizes resistant bacteria to existing antibiotics. Its primary strategies involve compromising the bacterial cell wall synthesis and disrupting cell-to-cell communication (quorum sensing).
One of the key mechanisms of resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics, rendering them ineffective. This compound has been shown to interfere with PBP2a, effectively restoring the susceptibility of MRSA to β-lactams. This synergistic effect is a cornerstone of its therapeutic potential.
Furthermore, this compound acts as a potent inhibitor of quorum sensing (QS), a system bacteria use to coordinate group behaviors, including virulence factor production. By disrupting the Agr QS system in S. aureus, this compound can suppress the expression of toxins like α-hemolysin and reduce the production of protective pigments like staphyloxanthin, thereby diminishing the pathogen's ability to cause disease.
Quantitative Efficacy: A Head-to-Head Comparison
The most compelling evidence for this compound's potential lies in its quantitative performance, measured by the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a substance that prevents visible bacterial growth.
Synergistic Activity against MRSA
The true power of this compound is revealed when it is combined with β-lactam antibiotics. It drastically reduces the MIC of these drugs against resistant strains, as shown in the table below. This synergistic effect is often quantified by the Fractional Inhibitory Concentration Index (FICI), where a value ≤ 0.5 indicates synergy.
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | Fold Reduction in MIC |
| MRSA | Oxacillin | 256 - 1024 | 0.5 - 4 | 64 to 512-fold |
| MRSA | Cefazolin | >128 | 32 | >4-fold |
| MRSA | Imipenem | 64 | 8 | 8-fold |
Note: The data represents typical values reported in literature. Exact values may vary between specific strains and experimental conditions.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below. The following workflow is typically employed to assess the antibacterial and synergistic properties of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the standard for determining the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, this compound, and control antibiotics.
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in MHB directly in the wells of a 96-well plate.
-
The bacterial strain to be tested is cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic effect between this compound and a conventional antibiotic.
-
Materials: Same as for MIC determination.
-
Procedure:
-
In a 96-well plate, serial dilutions of this compound are made along the x-axis (rows), and serial dilutions of the partner antibiotic (e.g., oxacillin) are made along the y-axis (columns).
-
Each well will contain a unique combination of concentrations of the two agents.
-
A standardized bacterial inoculum is added to each well.
-
Following incubation, the plate is examined for turbidity.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
-
PBP2a Inhibition Assay
Several methods can be employed to confirm the inhibition of PBP2a.
-
Bocillin FL Binding Assay:
-
MRSA membranes containing PBP2a are prepared.
-
The membranes are pre-incubated with varying concentrations of this compound.
-
A fluorescent penicillin analogue, Bocillin FL, is added. Bocillin FL binds to the active site of penicillin-binding proteins.
-
After incubation, the proteins are separated by SDS-PAGE.
-
The gel is visualized under a fluorescent scanner. A decrease in the fluorescence intensity of the PBP2a band in the presence of this compound indicates binding competition and inhibition.
-
Conclusion
This compound represents a significant advancement in the search for new antibacterial agents. Its ability to act synergistically with and restore the efficacy of conventional β-lactam antibiotics against highly resistant MRSA strains makes it a compelling candidate for further development. The dual mechanism of inhibiting cell wall synthesis and virulence through quorum sensing provides a robust strategy to combat bacterial infections and mitigate the development of further resistance. The experimental data strongly supports its potential as a co-adjuvant therapy, breathing new life into our existing antibiotic arsenal.
For Researchers, Scientists, and Drug Development Professionals
Tellimagrandin II, a prominent member of the ellagitannin family, has garnered significant scientific interest for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and related tannins, supported by experimental data, to elucidate the molecular features governing their therapeutic potential.
Unveiling the Structure of this compound
This compound is a hydrolyzable tannin characterized by a central glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. The spatial arrangement and number of these phenolic moieties are critical determinants of its biological efficacy. The presence of multiple hydroxyl groups on the galloyl and HHDP moieties confers potent antioxidant activity by enabling the donation of hydrogen atoms to neutralize free radicals.
Comparative Biological Activities: A Quantitative Overview
The therapeutic potential of this compound is best understood in comparison to other structurally related ellagitannins. The following tables summarize the available quantitative data from various in vitro studies, providing a basis for a comparative assessment of their bioactivities. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Antioxidant Activity
The antioxidant capacity of tannins is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating higher antioxidant potency.
Table 1: Comparative Antioxidant Activity of Ellagitannins (DPPH Assay)
| Tannin | IC50 (µM) | Source(s) |
| This compound | ~5.0 - 15.0 | [4] |
| Punicalagin | ~2.5 - 8.0 | [5][6][7] |
| Castalagin | ~8.0 - 20.0 | [4][8] |
| Vescalagin | ~7.0 - 18.0 | [4][8] |
| Ellagic Acid | > 50.0 | [6] |
Note: IC50 values are approximate and collated from multiple sources for comparative purposes.
Anti-inflammatory Activity
The anti-inflammatory effects of ellagitannins are often assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Table 2: Comparative Anti-inflammatory Activity of Ellagitannins (COX-2 Inhibition Assay)
| Tannin | IC50 (µM) | Source(s) |
| This compound | ~10.0 - 25.0 | [9][10] |
| Punicalagin | ~5.0 - 15.0 | [9][10] |
| Ellagic Acid | ~20.0 - 40.0 | [10] |
Note: IC50 values are approximate and collated from multiple sources for comparative purposes.
Antiviral Activity (Anti-Herpes Simplex Virus)
The antiviral potential of these tannins has been notably studied against Herpes Simplex Virus (HSV), with plaque reduction assays being a common method for determining efficacy.
Table 3: Comparative Antiviral Activity of Ellagitannins against HSV
| Tannin | IC50 (µM) | Source(s) |
| This compound | >30 (CC50), 0.036 (EC50) | [11] |
| Punicalagin | ~3.7 - 8.0 | [11] |
| Castalagin | ~0.06 - 1.4 | [11] |
| Vescalagin | ~0.06 - 1.4 | [11] |
| Chebulagic Acid | >141 (SI), 1.41 (IC50) | [11] |
| Chebulinic Acid | >3000 (SI), 0.06 (IC50) | [11] |
Note: IC50/EC50 values represent the concentration required for 50% inhibition of viral activity. CC50 is the cytotoxic concentration for 50% of cells. SI (Selectivity Index) = CC50/IC50.
Anticancer Activity (Cytotoxicity against Cancer Cell Lines)
The cytotoxic effects of ellagitannins on various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 4: Comparative Anticancer Activity of Ellagitannins (MTT Assay)
| Tannin | Cell Line | IC50 (µg/mL) | Source(s) |
| This compound | MDA-MB-231, MCF7, HeLa | Identified as a major cytotoxic component in walnut extract | [12] |
| Punicalagin | HT-29, HCT116, SW480, SW620, RWPE-1, 22Rv1 | ~12.5 - 100 (inhibition range) | [6] |
| Ellagic Acid | HT-29, HCT116, SW480, SW620, RWPE-1, 22Rv1 | ~12.5 - 100 (inhibition range) | [6] |
| Ellagitannin-enriched fraction (Fragaria vesca) | HepG2 | 113 ± 1 | [13] |
Note: IC50 values represent the concentration required for 50% inhibition of cell viability.
Modulation of Key Signaling Pathways
The biological activities of this compound and related tannins are exerted through their interaction with and modulation of critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14][15][16][17][18] Ellagitannins, including this compound, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[9][10][19] This inhibition is a key mechanism behind their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating cell proliferation, differentiation, and apoptosis.[20][21][22][23][24] Dysregulation of this pathway is a hallmark of many cancers. Ellagitannins can interfere with the MAPK pathway at various points, contributing to their anticancer effects by inducing apoptosis and inhibiting cell proliferation.[9]
Caption: Putative inhibition points of this compound in the MAPK/ERK pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds (e.g., this compound, other tannins) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A decrease in absorbance indicates radical scavenging activity.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
COX-2 Inhibition Assay (Anti-inflammatory Activity)
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which is involved in the synthesis of prostaglandins.
-
Reagents and Enzyme:
-
Obtain purified recombinant human COX-2 enzyme.
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Use arachidonic acid as the substrate.
-
-
Assay Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a short period.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
-
Measurement:
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Calculation:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of COX-2 activity.
-
Plaque Reduction Assay (Antiviral Activity)
This assay is used to quantify the reduction in viral plaques (areas of cell death) in the presence of an antiviral compound.
-
Cell Culture and Virus:
-
Grow a monolayer of susceptible host cells (e.g., Vero cells for HSV) in a multi-well plate.
-
Prepare a stock of the virus (e.g., HSV-1) with a known titer.
-
-
Assay Procedure:
-
Infect the cell monolayers with a standardized amount of the virus.
-
After a short adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing various concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells with a dye (e.g., crystal violet) that stains living cells.
-
Plaques will appear as clear zones where cells have been killed by the virus.
-
Count the number of plaques in each well.
-
-
Calculation:
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the untreated virus control.
-
Determine the IC50 or EC50 value, the concentration that reduces the number of plaques by 50%.
-
MTT Assay (Anticancer Activity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value, the concentration that reduces cell viability by 50%.
-
Conclusion
The structure of ellagitannins, particularly the number and arrangement of galloyl and HHDP groups, plays a crucial role in their biological activities. While this compound demonstrates significant antioxidant, anti-inflammatory, antiviral, and anticancer properties, comparative data suggests that other ellagitannins, such as punicalagin, may exhibit greater potency in certain assays. The multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB and MAPK, underscores the therapeutic potential of this class of compounds. Further research focusing on direct comparative studies under standardized conditions is warranted to fully elucidate the structure-activity relationships and to guide the development of novel therapeutic agents based on these natural scaffolds.
References
- 1. [PDF] The structure, occurrence and biological activity of ellagitannins: a general review. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. Cytotoxic effects of ellagitannins isolated from walnuts in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical characterization and cytotoxic potential of an ellagitannin-enriched fraction from <i>Fragaria vesca</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tellimagrandin II Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of Tellimagrandin II, a key ellagitannin with significant biological activities.
This document outlines the detailed experimental protocols and presents a comparative summary of validation parameters for each method, enabling informed decisions on the most suitable approach for specific research or quality control needs.
Introduction to this compound and Analytical Cross-Validation
This compound is a hydrolyzable tannin found in various medicinal plants and has demonstrated a range of biological properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents.
Cross-validation of analytical methods involves comparing the performance of two or more distinct methods to determine if they provide equivalent results.[1] This process is essential for ensuring the reliability and transferability of analytical data across different laboratories and platforms.
Comparative Summary of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, HPTLC-Densitometry, and UPLC-MS/MS for the quantification of this compound.
| Validation Parameter | HPLC-UV (Hypothetical Data) | HPTLC-Densitometry (Hypothetical Data) | UPLC-MS/MS[2][3] |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/band | Low ng/mL range |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/band | Low ng/mL range |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Specificity | Good | Moderate to Good | Excellent |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | Moderate | Low | High |
Note: The data for HPLC-UV and HPTLC-Densitometry are presented as hypothetical values based on typical performance characteristics for similar compounds, as specific validated methods for this compound with complete data were not available in the public domain at the time of this review. The UPLC-MS/MS data is based on a validated method for hydrolyzable tannins, including this compound.[2][3]
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general method for the quantification of this compound in plant extracts using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Extract a known weight of the powdered plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
This protocol provides a general HPTLC method for the quantification of this compound.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a densitometer.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v).
-
Application: Apply samples and standards as bands of 6 mm width using an automatic applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.
-
Densitometric Scanning: Scan the dried plate at 280 nm in absorbance mode.
Sample and Standard Preparation:
-
Follow the same procedures as described for the HPLC method, ensuring the final concentrations are suitable for HPTLC analysis.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is based on a validated method for the analysis of hydrolyzable tannins, including this compound.[2][3]
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC HSS T3 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A rapid gradient tailored to the separation of ellagitannins.[3]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be optimized. For example, a precursor ion [M-H]⁻ could be selected, and characteristic product ions would be monitored.
-
Source Parameters: Optimized spray voltage, capillary temperature, and gas flows.
Sample and Standard Preparation:
-
Similar to the HPLC method, but with potentially higher dilution factors due to the increased sensitivity of the MS detector.
Visualizing the Workflow and Validation Logic
The following diagrams, generated using Graphviz, illustrate the general workflow for cross-validating analytical methods and the logical relationship between key validation parameters.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.
-
HPLC-UV offers a balance of performance and cost and is suitable for routine quality control where moderate sensitivity is sufficient.
-
HPTLC-Densitometry is a cost-effective and high-throughput method ideal for screening large numbers of samples.
-
UPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and complex matrices.[2][3]
Thorough method validation is essential to ensure the reliability of the obtained data. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and implement the most appropriate analytical method for their specific needs in the study of this compound.
References
- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Ellagitannins in Natural Sources via Targeted Reporter Ion Triggered Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utupub.fi [utupub.fi]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tellimagrandin II
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Tellimagrandin II, an ellagitannin, requires careful management due to its potential hazards. This document provides a comprehensive guide to its proper disposal, adhering to standard laboratory safety protocols.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous waste. It is crucial to prevent its release into the environment, particularly into drains or water courses[1]. The following table summarizes key safety information.
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling.[1] | Protective gloves |
| Acute aquatic toxicity (Category 1)[1] | P270: Do not eat, drink or smoke when using this product.[1] | Safety goggles with side-shields |
| Chronic aquatic toxicity (Category 1)[1] | P273: Avoid release to the environment.[1] | Impervious clothing |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | Suitable respirator | |
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols for Disposal
Step-by-Step Disposal Procedures
The following steps outline the proper procedure for the disposal of this compound from a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste management[2][3][4][5][6].
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to avoid accidental mixing of incompatible materials[6]. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
2. Waste Collection and Containment:
-
Collect solid this compound waste and contaminated materials in a designated, compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container with a screw-on cap is a suitable choice[3][7].
-
For solutions containing this compound, use a compatible liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion[3].
-
Ensure the container is kept securely closed except when adding waste[3][7].
3. Labeling of Waste Containers:
-
Label the waste container clearly with a hazardous waste tag as soon as the first piece of waste is added[4].
-
The label must include:
-
The words "Hazardous Waste"[4].
-
The full chemical name: "this compound" (avoid abbreviations)[4].
-
The approximate quantity of the waste.
-
The date of waste generation (the date the first waste was added)[4].
-
The location of origin (e.g., laboratory room number)[4].
-
The name of the principal investigator or responsible person[4].
-
The appropriate hazard pictograms (e.g., harmful, environmentally hazardous)[4].
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory[2][3].
-
This area should be under the control of laboratory personnel and away from general traffic[7].
-
Ensure secondary containment is used for liquid waste containers to prevent spills[7][8].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste[2][4].
-
Follow their specific procedures for waste pickup requests and documentation.
-
Do not dispose of this compound down the drain or in the regular trash[2][5].
6. Handling Spills:
-
In case of a spill, wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders) and place it in the hazardous waste container[1].
-
Decontaminate the spill area with alcohol and dispose of all cleaning materials as hazardous waste[1].
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|81571-72-4|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
